Product packaging for Rilpivirine-d6(Cat. No.:CAS No. 1312424-26-2)

Rilpivirine-d6

Cat. No.: B584787
CAS No.: 1312424-26-2
M. Wt: 372.5 g/mol
InChI Key: YIBOMRUWOWDFLG-XDMLVRQJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Rilpivirine-d6, also known as this compound, is a useful research compound. Its molecular formula is C22H18N6 and its molecular weight is 372.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H18N6 B584787 Rilpivirine-d6 CAS No. 1312424-26-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[[4-[4-[(E)-2-cyanoethenyl]-2,6-bis(trideuteriomethyl)anilino]pyrimidin-2-yl]amino]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6/c1-15-12-18(4-3-10-23)13-16(2)21(15)27-20-9-11-25-22(28-20)26-19-7-5-17(14-24)6-8-19/h3-9,11-13H,1-2H3,(H2,25,26,27,28)/b4-3+/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIBOMRUWOWDFLG-XDMLVRQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)C=CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C([2H])([2H])[2H])/C=C/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10692874
Record name 4-[(4-{4-[(E)-2-Cyanoethenyl]-2,6-bis[(~2~H_3_)methyl]anilino}pyrimidin-2-yl)amino]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1312424-26-2
Record name 4-[(4-{4-[(E)-2-Cyanoethenyl]-2,6-bis[(~2~H_3_)methyl]anilino}pyrimidin-2-yl)amino]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Strategic Application of Deuteration in Rilpivirine Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth guide explores the scientific rationale and technical applications of using deuterated Rilpivirine in research and drug development. Primarily aimed at researchers, scientists, and professionals in the pharmaceutical industry, this document details how the strategic replacement of hydrogen with its stable isotope, deuterium, can significantly modify the metabolic fate of the antiretroviral drug Rilpivirine, leading to improved pharmacokinetic profiles.

Introduction: Rilpivirine and the Principle of Deuteration

Rilpivirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) approved for the treatment of HIV-1 infection.[1][2] It functions by binding to and inhibiting the activity of HIV-1 reverse transcriptase, a crucial enzyme for viral replication.[1] Rilpivirine's efficacy is well-established; however, like many pharmaceuticals, its therapeutic profile is influenced by its metabolism. The drug is primarily metabolized in the liver by the cytochrome P450 enzyme system, specifically CYP3A4.[1][2][3] This metabolic process is a key determinant of the drug's half-life and overall exposure in the body.

In medicinal chemistry, deuteration is a strategy used to enhance a drug's metabolic stability.[4][5] This technique involves the selective replacement of one or more hydrogen atoms in a drug molecule with deuterium, a stable, non-radioactive isotope of hydrogen.[6] The foundational principle behind this approach is the Kinetic Isotope Effect (KIE) .[6][7] A carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond.[6] Since many metabolic processes, particularly those mediated by CYP enzymes, involve the cleavage of C-H bonds as a rate-determining step, substituting hydrogen with deuterium at these metabolic "hot spots" can significantly slow down the rate of metabolism.[7][8]

The primary objectives of deuterating a drug like Rilpivirine are:

  • To slow the rate of metabolic clearance , thereby increasing the drug's half-life (t½) and total drug exposure (Area Under the Curve, AUC).[4]

  • To reduce dosing frequency , potentially improving patient adherence.

  • To decrease the formation of certain metabolites , which could reduce the risk of metabolite-associated toxicities.[5]

  • To create more consistent plasma concentrations , minimizing peaks and troughs in drug levels.[6]

Core Applications of Deuterated Rilpivirine in Research

The use of deuterated Rilpivirine serves two principal purposes in a research context: as a therapeutic agent with potentially improved pharmacokinetics and as an analytical tool.

Enhancing Pharmacokinetic Properties

The main therapeutic goal of developing a deuterated version of Rilpivirine is to improve its pharmacokinetic profile. Rilpivirine undergoes oxidative metabolism by CYP3A4, with studies identifying hydroxylation of the 2,6-dimethylphenyl ring and its methyl groups as key pathways.[3][9] By placing deuterium at these specific sites, researchers can impede this metabolic breakdown.

While specific clinical data for deuterated Rilpivirine is not publicly available, the successful development of other deuterated drugs provides a strong precedent. For instance, Deutivacaftor (VX-561, formerly CTP-656) , a deuterated version of the cystic fibrosis drug ivacaftor, demonstrates the profound impact of this strategy.[10] Clinical studies showed that deutivacaftor had a superior pharmacokinetic profile compared to its non-deuterated counterpart, including a longer half-life and reduced clearance, supporting the potential for once-daily dosing instead of twice-daily.[10][11]

Table 1 presents preclinical pharmacokinetic data comparing deuterated ivacaftor (CTP-656) with standard ivacaftor in animal models, illustrating the typical improvements sought by deuteration.

ParameterSpeciesIvacaftorCTP-656 (Deuterated Ivacaftor)% Change
AUC (ngh/mL) Rat2,7007,600+181%
Cmax (ng/mL) Rat6601,000+52%
Half-life (h) Rat3.96.7+72%
AUC (ngh/mL) Dog15,00025,000+67%
Cmax (ng/mL) Dog2,0001,900-5%
Half-life (h) Dog8.812.0+36%
(Data adapted from preclinical studies of CTP-656, a deuterated analog of ivacaftor, serving as an illustrative example of the effects of deuteration.)

By applying this principle to Rilpivirine, researchers hypothesize that a deuterated version would exhibit a longer half-life and greater systemic exposure, potentially allowing for lower or less frequent dosing, which is particularly advantageous for a long-term treatment regimen like HIV therapy.

Use as an Internal Standard in Bioanalysis

Deuterated compounds are considered the gold standard for use as internal standards (IS) in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. An ideal IS should have physicochemical properties nearly identical to the analyte of interest. Deuterated analogs fit this requirement perfectly; they co-elute with the non-deuterated drug during chromatography and exhibit similar ionization efficiency in the mass spectrometer, but are distinguishable by their difference in mass.

Using a deuterated Rilpivirine as an IS allows for precise and accurate quantification of the parent drug in complex biological matrices like plasma or tissue. It effectively corrects for variability during sample preparation, such as extraction losses, and for matrix effects (ion suppression or enhancement) during mass spectrometric analysis.

Experimental Methodologies

General Synthesis of Deuterated Rilpivirine

The synthesis of a deuterated version of Rilpivirine would involve modifying existing synthesis routes to incorporate deuterium at specific, metabolically labile positions. While a definitive published protocol for deuterated Rilpivirine is proprietary, a general approach can be inferred from known Rilpivirine synthesis and deuteration techniques.

Hypothetical Protocol:

  • Precursor Synthesis: Synthesize a key precursor to the Rilpivirine molecule, such as a deuterated version of (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile. The deuterium would be introduced onto the methyl groups of the phenyl ring.

  • Deuterium Introduction: This can be achieved by using a deuterated starting material (e.g., deuterated toluene) or by using specific deuteration reagents (e.g., D₂O with a catalyst) at an appropriate stage in the synthesis of the precursor.

  • Coupling Reaction: The deuterated precursor is then coupled with the other major fragment of the molecule, 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, typically under reflux conditions or using microwave-assisted synthesis to form the final deuterated Rilpivirine molecule.

  • Purification and Characterization: The final product is purified using techniques like column chromatography and recrystallization. Its identity and isotopic enrichment are confirmed using Nuclear Magnetic Resonance (¹H-NMR, ²H-NMR) and Mass Spectrometry.

In Vitro Metabolic Stability Assay

This assay is crucial for directly comparing the metabolic stability of deuterated Rilpivirine against its non-deuterated counterpart.

Protocol:

  • Incubation Preparation: In separate microcentrifuge tubes, prepare incubation mixtures containing human liver microsomes (HLMs), a source of CYP enzymes.

  • Compound Addition: Add either Rilpivirine or deuterated Rilpivirine to the tubes at a final concentration (e.g., 1 µM).

  • Reaction Initiation: Pre-warm the mixtures to 37°C and initiate the metabolic reaction by adding an NADPH-regenerating system. A control reaction without the NADPH system is run in parallel to account for non-enzymatic degradation.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated tubes by adding a quenching solution (e.g., cold acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining concentration of the parent drug (Rilpivirine or deuterated Rilpivirine) at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of remaining parent drug versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint) for each compound. A longer half-life for the deuterated version indicates increased metabolic stability.

Visualizations: Pathways and Workflows

The following diagrams illustrate the core concepts and processes described in this guide.

metabolic_pathway cluster_0 Rilpivirine Metabolism cluster_1 Deuterated Rilpivirine Metabolism RPV Rilpivirine (R-CH3) CYP3A4 CYP3A4 Enzyme RPV->CYP3A4 C-H bond cleavage Metabolite Hydroxylated Metabolite (R-CH2OH) CYP3A4->Metabolite Oxidation dRPV Deuterated Rilpivirine (R-CD3) CYP3A4_2 CYP3A4 Enzyme dRPV->CYP3A4_2 Stronger C-D bond Blocked Metabolism Blocked / Slowed CYP3A4_2->Blocked Kinetic Isotope Effect

Figure 1: Effect of Deuteration on Rilpivirine Metabolism.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Testing cluster_invivo In Vivo Testing (Animal Model) s1 Synthesize Deuterated Precursor s2 Couple Fragments to Form d-Rilpivirine s1->s2 s3 Purify and Confirm Structure (NMR, MS) s2->s3 iv1 Metabolic Stability Assay (Human Liver Microsomes) s3->iv1 iv2 Compare t½ of d-Rilpivirine vs. Rilpivirine iv1->iv2 inv1 Oral Dosing of d-Rilpivirine and Rilpivirine iv2->inv1 inv2 Collect Plasma Samples Over Time inv1->inv2 inv3 Quantify Drug Levels (LC-MS/MS) inv2->inv3 inv4 Calculate PK Parameters (AUC, t½, CL) inv3->inv4

Figure 2: Research Workflow for Deuterated Drug Candidate.

pk_profile Conceptual Pharmacokinetic Profiles xaxis Time yaxis Plasma Concentration origin origin->xaxis origin->yaxis RPV_start RPV_peak Rilpivirine RPV_start->RPV_peak RPV_end RPV_peak->RPV_end dRPV_start dRPV_peak Deuterated Rilpivirine dRPV_start->dRPV_peak dRPV_end dRPV_peak->dRPV_end AUC_gain Increased AUC (Total Exposure) Thalf_gain Longer Half-Life

Figure 3: Expected Impact of Deuteration on PK Profile.

Conclusion

The use of deuterated Rilpivirine in research represents a sophisticated and targeted approach to drug optimization. By leveraging the kinetic isotope effect, scientists can rationally design a molecule with attenuated metabolism, leading to a potentially superior pharmacokinetic profile characterized by a longer half-life and greater drug exposure. This could translate into a more convenient dosing regimen and an improved safety profile for patients undergoing HIV treatment. Furthermore, deuterated Rilpivirine is an indispensable tool in bioanalytical laboratories, serving as the ideal internal standard for the accurate quantification of the drug in biological samples. The principles and methodologies outlined in this guide underscore the significant potential of precision deuteration in the ongoing development of antiretroviral therapies.

References

An In-depth Technical Guide to the Certificate of Analysis for Rilpivirine-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive explanation of the data and methodologies presented in a typical Certificate of Analysis (CoA) for Rilpivirine-d6. A CoA is a critical document that ensures the quality, purity, and identity of a chemical substance, serving as a guarantee of its suitability for research and development purposes.[1][2][3] this compound, a deuterated analog of the non-nucleoside reverse transcriptase inhibitor Rilpivirine, is primarily used as an internal standard in quantitative analyses, such as bioequivalence studies, using mass spectrometry.[4][5][6]

General Information

A Certificate of Analysis for this compound will typically commence with fundamental identifying information for the specific batch of the compound. This section is crucial for traceability and ensuring the correct material is being used.[2]

ParameterTypical Information
Product Name This compound
Chemical Name 4-[[4-[4-[(E)-2-cyanoethenyl]-2,6-bis(trideuteriomethyl)anilino]pyrimidin-2-yl]amino]benzonitrile[7]
CAS Number 1312424-26-2[7][8][9]
Batch Number Unique identifier for the specific production lot
Molecular Formula C22H12D6N6[8][9]
Molecular Weight 372.46 g/mol [7][10]
Storage Conditions Recommended storage temperature, typically 2-8°C or -20°C[8][9][11]
Retest Date The date by which the material should be re-analyzed to ensure it still meets specifications
Physicochemical Properties

This section details the physical and chemical characteristics of this compound, which are important for its handling and use in experimental settings.

TestSpecificationTypical Result
Appearance White to off-white solidConforms
Solubility Soluble in DMSO[6][11]Conforms
Quality Control and Purity Analysis

The core of the CoA lies in the detailed results of the analytical tests performed to confirm the identity and purity of this compound.

TestSpecificationTypical Result
Chromatographic Purity (HPLC) ≥95%[7] or ≥90%[8][9]Conforms
Identity (¹H-NMR) Conforms to structureConforms
Identity (Mass Spectrometry) Conforms to structureConforms
Deuterium Incorporation ≥99% deuterated forms (d1-d6)[6][11]Conforms

Experimental Protocols

Below are detailed methodologies for the key experiments cited in a this compound Certificate of Analysis. These protocols are based on established analytical techniques for Rilpivirine and its deuterated analogs.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to separate this compound from any impurities. The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase column, such as a C18 (e.g., Gemini C18, 150 x 4.6 mm, 5 µm) or C8 column, is typically used.[4][12]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid or 10 mM sodium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile).[12] The composition can be isocratic (constant) or a gradient.

  • Flow Rate: A typical flow rate is 1.0 mL/min.[12]

  • Detection Wavelength: Detection is usually carried out at a wavelength where Rilpivirine exhibits strong absorbance, such as 282 nm, 304 nm, or 306 nm.[12][13]

  • Injection Volume: A small volume, typically 10-20 µL, of a solution of this compound is injected.[12]

  • Data Analysis: The area of the this compound peak is calculated and expressed as a percentage of the total peak area to determine the chromatographic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H-NMR spectroscopy is a powerful technique to confirm the chemical structure of this compound by analyzing the magnetic properties of its atomic nuclei.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: A small amount of the this compound sample is dissolved in a deuterated solvent (e.g., DMSO-d6).

  • Data Acquisition: A standard ¹H-NMR spectrum is acquired.

  • Data Analysis: The chemical shifts, splitting patterns, and integration of the observed peaks are compared to the expected spectrum for the this compound structure. The absence or significant reduction of signals corresponding to the methyl protons confirms the successful deuterium labeling.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is used to confirm the molecular weight of this compound and to assess the extent of deuterium incorporation.

  • Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS/MS).[4]

  • Ionization Source: Electrospray ionization (ESI) in the positive ion mode is commonly used.

  • Mass Analysis: For identity confirmation, the mass-to-charge ratio (m/z) of the molecular ion is determined. For this compound, the expected [M+H]⁺ ion would be around m/z 373.2.[4]

  • Isotopic Purity Analysis: The relative intensities of the mass signals for the unlabeled Rilpivirine (d0) and the various deuterated forms (d1-d6) are measured to calculate the percentage of deuterium incorporation.[11]

Visualizations

The following diagrams illustrate the workflow of a Certificate of Analysis and the structural relationship of this compound.

CoA_Workflow cluster_production Production & QC cluster_testing Analytical Testing cluster_documentation Documentation Batch_Synthesis Batch Synthesis of this compound Sampling Representative Sampling Batch_Synthesis->Sampling HPLC HPLC (Purity) Sampling->HPLC NMR ¹H-NMR (Identity) Sampling->NMR MS Mass Spectrometry (Identity & Isotopic Purity) Sampling->MS Physicochemical Physicochemical Tests (Appearance, Solubility) Sampling->Physicochemical CoA_Generation Certificate of Analysis Generation HPLC->CoA_Generation NMR->CoA_Generation MS->CoA_Generation Physicochemical->CoA_Generation QA_Review Quality Assurance Review & Approval CoA_Generation->QA_Review Final_Product This compound Batch Released QA_Review->Final_Product Product Release

Caption: Workflow for the generation of a this compound Certificate of Analysis.

Caption: Structural relationship between Rilpivirine and this compound.

References

Methodological & Application

Application Note: Quantification of Rilpivirine in Human Plasma using Rilpivirine-d6 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Rilpivirine in human plasma. The method utilizes a stable isotope-labeled internal standard, Rilpivirine-d6, to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing.[1][2][3] This protocol is intended for researchers, scientists, and drug development professionals requiring a sensitive and specific assay for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring of Rilpivirine.[4]

Introduction

Rilpivirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[5][6] Accurate measurement of Rilpivirine concentrations in biological matrices is crucial for understanding its pharmacokinetics and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is the preferred method in quantitative LC-MS/MS assays.[1][2][3] This is because deuterated standards co-elute with the analyte and exhibit similar ionization characteristics, effectively compensating for variations in sample extraction and potential ion suppression or enhancement in the mass spectrometer.[1][2] This document provides a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection of Rilpivirine using this compound as an internal standard.

Experimental

Materials and Reagents
  • Rilpivirine analytical standard

  • This compound internal standard (IS)

  • Human plasma (with appropriate anticoagulant)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methyl-tert-butyl ether (MTBE)

  • Diethyl ether

  • Ammonium acetate

  • Water (deionized or Milli-Q)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Pipettes and tips

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions: Prepare individual primary stock solutions of Rilpivirine and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Rilpivirine primary stock solution in a mixture of methanol and water (1:1, v/v) to create working standard solutions for the calibration curve.

  • Internal Standard Working Solution: Dilute the this compound primary stock solution with the same diluent to a final concentration of 1 µg/mL.[7]

  • Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create calibration standards and quality control (QC) samples at low, medium, and high concentrations.

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.[4]

  • Add 25 µL of the this compound internal standard working solution to each tube and vortex briefly.

  • Add 1 mL of an extraction solvent mixture of methyl-tert-butyl ether and diethyl ether (ratio may need optimization, e.g., 1:1 v/v).[4]

  • Vortex the tubes for 5 minutes.

  • Centrifuge at a high speed (e.g., 10,000 rpm) for 5 minutes to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the mobile phase.[7]

  • Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.[7]

Liquid Chromatography
  • Column: Gemini C18 (150 x 4.6 mm, 5 µm) or equivalent.[4][5]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and 0.1% formic acid in water.[5]

  • Flow Rate: 0.6 mL/min.[7]

  • Column Temperature: Ambient or controlled (e.g., 40 °C).

  • Injection Volume: 10 µL.[7]

Mass Spectrometry
  • Ionization Mode: Positive Electrospray Ionization (ESI+).[4]

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Rilpivirine: Precursor ion (m/z) 367.1 → Product ion (m/z) 128.0.[4]

    • This compound: Precursor ion (m/z) 373.2 → Product ion (m/z) 134.2.[4]

Quantitative Data Summary

ParameterValueReference
Linearity Range0.5 - 200 ng/mL[4]
Rilpivirine Recovery94.9%[4]
This compound Recovery99.9%[4]
Matrix Factor (IS-normalized)0.98 - 1.02[4]

Experimental Workflow and Signaling Pathways

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add this compound (IS) plasma->add_is add_solvent Add Extraction Solvent (MTBE/Diethyl Ether) add_is->add_solvent vortex1 Vortex (5 min) add_solvent->vortex1 centrifuge Centrifuge vortex1->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc LC Separation (Gemini C18) inject->lc ms MS/MS Detection (MRM Mode) lc->ms quant Quantification (Analyte/IS Ratio) ms->quant report Generate Report quant->report

Caption: Experimental workflow for Rilpivirine quantification.

logical_relationship cluster_analyte Analyte cluster_is Internal Standard cluster_process Analytical Process cluster_output Result rilpivirine Rilpivirine extraction Extraction Variability rilpivirine->extraction matrix_effect Matrix Effect (Ion Suppression/Enhancement) rilpivirine->matrix_effect instrument_variation Instrumental Variation rilpivirine->instrument_variation rilpivirine_d6 This compound rilpivirine_d6->extraction rilpivirine_d6->matrix_effect rilpivirine_d6->instrument_variation ratio Peak Area Ratio (Rilpivirine / this compound) extraction->ratio matrix_effect->ratio instrument_variation->ratio accurate_quant Accurate Quantification ratio->accurate_quant

Caption: Role of this compound in accurate quantification.

Discussion

The presented LC-MS/MS method provides a sensitive and specific approach for the quantification of Rilpivirine in human plasma. The use of this compound as an internal standard is critical for mitigating the variability associated with sample preparation and matrix effects, thereby ensuring the reliability of the results.[2] The high recovery of both the analyte and the internal standard demonstrates the efficiency of the liquid-liquid extraction procedure.[4] The linearity of the method covers the expected clinical concentration range of Rilpivirine.[4] This protocol can be adapted and validated for other biological matrices as needed.

Conclusion

This application note provides a comprehensive protocol for the quantification of Rilpivirine in human plasma using this compound as an internal standard. The method is accurate, precise, and suitable for a variety of research and drug development applications.

References

Application Note: Quantification of Rilpivirine in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive, specific, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Rilpivirine in human plasma. The method utilizes Rilpivirine-d6 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation is achieved through a straightforward liquid-liquid extraction procedure. Chromatographic separation is performed on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in positive ionization mode. The method was validated according to regulatory guidelines and has been successfully applied to bioequivalence and pharmacokinetic studies.

Introduction

Rilpivirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of human immunodeficiency virus type 1 (HIV-1) infection.[1][2] Therapeutic drug monitoring and pharmacokinetic studies are crucial for optimizing dosing regimens and ensuring therapeutic efficacy. This necessitates a reliable and validated analytical method for the quantification of Rilpivirine in biological matrices. LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is the preferred approach to correct for matrix effects and variations in sample processing and instrument response.[3]

This application note provides a detailed protocol for the quantification of Rilpivirine in human plasma using an LC-MS/MS method with this compound as the internal standard.

Experimental

Materials and Reagents
  • Rilpivirine reference standard was obtained from a commercial supplier.

  • This compound (internal standard) was acquired from Toronto Research Chemicals.[4]

  • HPLC-grade acetonitrile, methanol, methyl-tert-butyl ether, and diethyl ether were purchased from a reputable chemical supplier.

  • Formic acid and ammonium acetate of analytical grade were used.

  • Drug-free human plasma (K2EDTA) was obtained from a certified vendor.

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used for the analysis.

Stock and Working Solutions
  • Rilpivirine Stock Solution (1 mg/mL): An accurately weighed amount of Rilpivirine was dissolved in methanol to obtain a final concentration of 1 mg/mL.

  • This compound Stock Solution (1 mg/mL): An accurately weighed amount of this compound was dissolved in methanol to achieve a concentration of 1 mg/mL.

  • Working Standard Solutions: Rilpivirine working standard solutions were prepared by serial dilution of the stock solution with a mixture of methanol and water (50:50, v/v).[5]

  • Internal Standard Working Solution (1 µg/mL): The this compound stock solution was diluted with 50% methanol to a final concentration of 1 µg/mL.[6]

Sample Preparation: Liquid-Liquid Extraction

  • To 50 µL of human plasma in a microcentrifuge tube, add the internal standard solution.[3]

  • Add a mixture of methyl-tert-butyl ether and diethyl ether.[3]

  • Vortex the mixture for a specified time to ensure thorough mixing.

  • Centrifuge the samples to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in the mobile phase.

  • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

G cluster_prep Sample Preparation Workflow plasma 50 µL Human Plasma add_is Add this compound (IS) plasma->add_is add_solvent Add Extraction Solvent (Methyl-tert-butyl ether & Diethyl ether) add_is->add_solvent vortex Vortex Mix add_solvent->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Liquid-Liquid Extraction Workflow.

LC-MS/MS Method

Liquid Chromatography
  • Column: Gemini C18 (150 x 4.6 mm, 5 µm)[3]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid or 5 mM ammonium acetate).[1][6]

  • Flow Rate: 0.6 mL/min[6]

  • Injection Volume: 10 µL[6]

  • Column Temperature: Ambient or controlled (e.g., 40 °C)

  • Run Time: 2.2 minutes[3]

Mass Spectrometry
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Rilpivirine: m/z 367.1 → 128.0[3]

    • This compound: m/z 373.2 → 134.2[3][7]

Caption: LC-MS/MS Method Parameters.

Method Validation

The method was validated for linearity, precision, accuracy, recovery, and stability.

Linearity

The calibration curve was linear over the concentration range of 0.5 to 200 ng/mL for Rilpivirine in human plasma.[3] The coefficient of determination (r²) was consistently ≥ 0.99.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at low, medium, and high quality control (QC) concentrations. The precision (%CV) and accuracy (%bias) were within the acceptable limits as per regulatory guidelines.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
Low6.00< 15%± 15%< 15%± 15%
Medium500.00< 15%± 15%< 15%± 15%
High800.00< 15%± 15%< 15%± 15%

Data is representative and based on typical validation results.[6]

Recovery

The extraction recovery of Rilpivirine and the internal standard was determined by comparing the peak areas of extracted samples to those of unextracted standards.

AnalyteMean Extraction Recovery (%)
Rilpivirine94.9[3]
This compound (IS)99.9[3]
Stability

The stability of Rilpivirine in human plasma was assessed under various conditions, including bench-top, freeze-thaw, and long-term storage. The results indicated that Rilpivirine is stable under these conditions.[3][6]

Results and Discussion

The developed LC-MS/MS method demonstrated excellent sensitivity and selectivity for the quantification of Rilpivirine in human plasma. The use of a deuterated internal standard effectively compensated for any matrix effects and ensured the reliability of the results. The short run time of 2.2 minutes allows for high-throughput analysis, making it suitable for studies with a large number of samples.[3] The method has been successfully applied in a bioequivalence study of a 25 mg Rilpivirine tablet formulation in healthy subjects.[3]

Conclusion

A simple, rapid, and robust LC-MS/MS method for the quantification of Rilpivirine in human plasma has been developed and validated. The method is sensitive, specific, and accurate, making it a valuable tool for therapeutic drug monitoring and pharmacokinetic studies of Rilpivirine.

References

Application Note: Quantitative Analysis of Rilpivirine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the quantification of Rilpivirine, a non-nucleoside reverse transcriptase inhibitor, in human plasma. The method utilizes a simple and rapid liquid-liquid extraction procedure for sample preparation and a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. Rilpivirine-d6 is employed as the internal standard (IS) to ensure accuracy and precision. The described method is robust and suitable for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence studies.

Introduction

Rilpivirine is an antiretroviral drug used in the treatment of HIV-1 infections.[1][2] Monitoring its concentration in plasma is crucial for optimizing therapeutic outcomes and minimizing potential side effects. This document outlines a validated LC-MS/MS method for the reliable determination of Rilpivirine in human plasma, adapted from established and published methodologies.[3]

Experimental

Materials and Reagents
  • Rilpivirine reference standard

  • This compound internal standard (IS)

  • HPLC-grade acetonitrile, methanol, methyl-tert-butyl ether, and diethyl ether

  • Formic acid, analytical grade

  • Ammonium acetate, analytical grade

  • Human plasma (blank, drug-free)

Instrumentation
  • Liquid Chromatograph (LC): A system capable of delivering reproducible gradients.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: Gemini C18 (150 x 4.6 mm, 5 µm) or equivalent.[3]

Preparation of Solutions
  • Rilpivirine Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of Rilpivirine in methanol.

  • This compound Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Rilpivirine stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of methanol and water.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Pipette 50 µL of human plasma (calibration standard, QC, or unknown sample) into a clean microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (50 ng/mL this compound) to each tube and vortex briefly.

  • Add 1.0 mL of an extraction solvent mixture of methyl-tert-butyl ether and diethyl ether (50:50, v/v).[3]

  • Vortex mix for 10 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

The chromatographic and mass spectrometric parameters are summarized in the tables below.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column Gemini C18 (150 x 4.6 mm, 5 µm)[3]
Mobile Phase A: 2 mM Ammonium Acetate with 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Isocratic or a simple gradient can be optimized. A starting condition could be 60% B.
Flow Rate 0.8 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Run Time ~2.5 minutes[3]

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[3]
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 550°C
IonSpray Voltage 5500 V
Curtain Gas 25 psi
Collision Gas Nitrogen

Table 3: MRM Transitions and Compound Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Declustering Potential (DP)Collision Energy (CE)
Rilpivirine 367.1[3]128.0[3]2008022
This compound (IS) 373.2[3]134.2[3]2008022

Method Validation and Performance

The method was validated according to regulatory guidelines. The performance characteristics are summarized below.

Table 4: Method Validation Parameters

ParameterResult
Linearity Range 0.5 - 200 ng/mL[3]
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[3]
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (%RSD) < 15% (< 20% at LLOQ)
Mean Extraction Recovery Rilpivirine: 94.9%[3]this compound: 99.9%[3]
Matrix Effect IS-normalized matrix factors ranged from 0.98 to 1.02.[3]

The stability of Rilpivirine was assessed under various conditions including bench-top, freeze-thaw cycles, and long-term storage, with all results falling within acceptable limits.[3]

Workflow Diagram

Rilpivirine_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Sample (50 µL) add_is 2. Add this compound (IS) plasma->add_is lle 3. Liquid-Liquid Extraction (MTBE/Diethyl Ether) add_is->lle vortex 4. Vortex & Centrifuge lle->vortex evap 5. Evaporate Organic Layer vortex->evap reconstitute 6. Reconstitute in Mobile Phase evap->reconstitute inject 7. Inject into LC-MS/MS reconstitute->inject chroma 8. Chromatographic Separation (C18 Column) inject->chroma ms_detect 9. MS/MS Detection (MRM Mode) chroma->ms_detect integrate 10. Peak Integration ms_detect->integrate calculate 11. Calculate Peak Area Ratios (Analyte/IS) integrate->calculate quantify 12. Quantify Concentration (using Calibration Curve) calculate->quantify

Caption: Workflow for Rilpivirine analysis in human plasma.

Conclusion

The described LC-MS/MS method provides a reliable and efficient means for the quantitative analysis of Rilpivirine in human plasma. The use of a deuterated internal standard and a straightforward liquid-liquid extraction protocol ensures high accuracy, precision, and throughput, making it well-suited for routine therapeutic drug monitoring and clinical research.

References

Application Notes: Preparation of Rilpivirine-d6 Stock and Working Solutions for Mass Spectrometry Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rilpivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infections.[1][2] Quantitative analysis of Rilpivirine in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard (IS) is a best practice in liquid chromatography-mass spectrometry (LC-MS) to correct for variability in sample preparation and instrument response, thereby improving the accuracy and precision of the analytical method.[3] Rilpivirine-d6, a deuterated analog of Rilpivirine, is an ideal internal standard for such assays.[4]

This document provides a detailed protocol for the preparation of this compound stock and working solutions to be used in quantitative bioanalysis.

Physicochemical and Storage Data

Proper handling and storage of this compound are critical to maintain its integrity and ensure accurate quantification. The following table summarizes key information for this compound.

ParameterValueSource(s)
Chemical Formula C₂₂H₁₂D₆N₆[5]
Molecular Weight 372.46 g/mol [3]
Form Solid[6][7]
Solubility Soluble in Dimethyl Sulfoxide (DMSO).[6][7] Slightly soluble in Ethyl Acetate (with heating).[4][4][6][7]
Purity ≥95% (HPLC), ≥99% deuterated forms[3][6]
Storage (Solid) Long-term: -20°C[6][7] or 2-8°C.[3][5] Short-term: Room temperature.[4][3][4][5][6][7]
Stability (Solid) ≥ 4 years at -20°C[6][7]
Storage (Stock Solution) Aliquot and store at -20°C or -80°C for long-term stability.

Experimental Protocols

The following protocols describe the preparation of a 1 mg/mL stock solution and subsequent dilution to a 100 ng/mL working solution.

Materials and Equipment
  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), HPLC or MS grade

  • Methanol, HPLC or MS grade

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Class A volumetric flasks (e.g., 1 mL, 10 mL)

  • Vortex mixer

  • Sonicator bath

  • Cryo-storage vials

Protocol for this compound Stock Solution (1 mg/mL)

This primary stock solution serves as the basis for all subsequent working solutions.

  • Equilibration: Allow the vial containing solid this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

  • Weighing: Accurately weigh approximately 1 mg of this compound powder using a calibrated analytical balance.

  • Dissolution: Quantitatively transfer the weighed solid to a 1 mL Class A volumetric flask. Add approximately 0.8 mL of DMSO.

  • Mixing: Vortex the flask for 1-2 minutes. If necessary, place the flask in a sonicator bath for 5-10 minutes to ensure complete dissolution.

  • Final Volume: Once the solid is completely dissolved, bring the flask to the final 1 mL volume with DMSO. Invert the flask several times to ensure homogeneity.

  • Storage: Aliquot the stock solution into clearly labeled cryo-vials. Store at -20°C for long-term use.[6][7]

Protocol for this compound Working Solutions

Working solutions are prepared by serially diluting the stock solution. The final concentration should be appropriate for the expected concentration range of the analyte in the study samples. A final working concentration of 100 ng/mL is suitable for typical bioanalytical assays for Rilpivirine, which often have calibration ranges from 0.5 to 200 ng/mL or 2 to 1000 ng/mL.[4][8]

3.3.1 Intermediate Working Solution (10 µg/mL)

  • Preparation: Pipette 10 µL of the 1 mg/mL this compound stock solution into a clean tube or vial.

  • Dilution: Add 990 µL of methanol to achieve a total volume of 1 mL.

  • Mixing: Vortex thoroughly to ensure a homogenous solution. This creates a 1:100 dilution, resulting in a 10 µg/mL intermediate solution.

3.3.2 Final Working Solution (100 ng/mL)

  • Preparation: Pipette 10 µL of the 10 µg/mL intermediate working solution into a clean tube or vial.

  • Dilution: Add 990 µL of methanol.

  • Mixing: Vortex thoroughly. This 1:100 dilution of the intermediate solution results in a final working concentration of 100 ng/mL.

  • Application: This final working solution is now ready to be spiked into calibration standards, quality control samples, and unknown samples prior to extraction and LC-MS analysis.

Workflow Diagram

The following diagram illustrates the complete workflow for the preparation of this compound stock and working solutions.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_application Application solid This compound Solid weigh Weigh 1 mg solid->weigh dissolve Dissolve in DMSO weigh->dissolve stock Stock Solution 1 mg/mL dissolve->stock Bring to 1 mL final volume intermediate Intermediate Solution 10 µg/mL stock->intermediate Dilute 1:100 with Methanol final_working Final Working Solution 100 ng/mL intermediate->final_working Dilute 1:100 with Methanol spike Spike into Samples (Calibrators, QCs, Unknowns) final_working->spike

Caption: Workflow for this compound solution preparation.

References

Application Notes and Protocols for Rilpivirine-d6 in Pharmacokinetic and Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Rilpivirine-d6 as a crucial tool in the pharmacokinetic and drug metabolism studies of Rilpivirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1.[1][2] This document includes detailed experimental protocols, data presentation in tabular format, and visual diagrams of metabolic pathways and experimental workflows.

Introduction to Rilpivirine and the Role of this compound

Rilpivirine is a potent antiretroviral drug.[1] Understanding its pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes the drug—is critical for optimizing dosing and ensuring therapeutic efficacy. This compound, a deuterated analog of Rilpivirine, serves as an ideal internal standard (IS) for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] Its nearly identical chemical and physical properties to Rilpivirine, but distinct mass, allow for precise and accurate quantification by correcting for variations during sample preparation and analysis.[3]

Pharmacokinetic Profile of Rilpivirine

Rilpivirine's pharmacokinetic properties vary depending on the formulation (oral tablets or long-acting intramuscular injection). It is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4.[1][4][5][6][7] The majority of the drug is eliminated in the feces.[1][7]

Table 1: Pharmacokinetic Parameters of Oral Rilpivirine (25 mg once daily)
ParameterValueReference
Time to Peak Plasma Concentration (Tmax) ~4-5 hours[1]
Plasma Half-life (t½) ~45-50 hours[1][5]
Maximum Plasma Concentration (Cmax) 204 ± 76 ng/mL[5]
Minimum Plasma Concentration (Cmin) 67 ± 30 ng/mL[5]
Area Under the Curve (AUC) 2589 ± 869 ng·h/mL[5]
Protein Binding 99.7% (primarily to albumin)[1]

Data from studies in healthy volunteers.

Table 2: Pharmacokinetic Parameters of Long-Acting Intramuscular Rilpivirine
ParameterValueReference
Time to Peak Plasma Concentration (Tmax) ~3-4 days[4]
Plasma Half-life (t½) ~13-28 weeks[1][4][7]
Maximum Plasma Concentration (Cmax) (600 mg IM monthly) 120 ng/mL[4]
Trough Plasma Concentration (Ctau) (600 mg IM monthly) 84.9 ng/mL[4]
Maximum Plasma Concentration (Cmax) (900 mg IM every 2 months) 133 ng/mL[4]
Trough Plasma Concentration (Ctau) (900 mg IM every 2 months) 65.6 ng/mL[4]

Rilpivirine Metabolism

Rilpivirine undergoes extensive metabolism, primarily through oxidation by CYP3A4.[1][7] The resulting metabolites can then be further processed through glucuronidation.[1] After oral administration, several metabolites have been identified, including oxidation products and glucuronides.[1][8] Following intramuscular injection, two primary metabolites detected in plasma are 2-hydroxymethyl-RPV and RPV N-glucuronide.[8][9]

Rilpivirine_Metabolism Rilpivirine Rilpivirine Oxidative_Metabolites Oxidative Metabolites (e.g., 2-hydroxymethyl-RPV) Rilpivirine->Oxidative_Metabolites CYP3A4 Glucuronide_Conjugates Glucuronide Conjugates (e.g., RPV N-glucuronide) Rilpivirine->Glucuronide_Conjugates UGT1A4 Oxidative_Metabolites->Glucuronide_Conjugates UGT1A1 Excretion Excretion (primarily feces) Oxidative_Metabolites->Excretion Glucuronide_Conjugates->Excretion

Caption: Metabolic pathway of Rilpivirine.

Experimental Protocol: Quantification of Rilpivirine in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol describes a validated method for the determination of Rilpivirine in human plasma.

Materials and Reagents
  • Rilpivirine reference standard

  • This compound (internal standard)

  • HPLC-grade acetonitrile, methanol, methyl-tert-butyl ether, and diethyl ether[3]

  • Formic acid

  • Ammonium acetate

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., K2EDTA)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column: Gemini C18 (150 × 4.6 mm, 5 µm) or equivalent[3]

Preparation of Standard and Quality Control (QC) Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Rilpivirine and this compound in methanol or a suitable organic solvent to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the Rilpivirine stock solution with a mixture of methanol and water to prepare working solutions for calibration curve standards.

  • Internal Standard (IS) Working Solution: Dilute the this compound stock solution to a final concentration (e.g., 100 ng/mL) with the same diluent.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare a series of calibration standards (e.g., 0.5-200 ng/mL) and at least three levels of QC samples (low, medium, and high).[3]

Sample Preparation (Liquid-Liquid Extraction)
  • To 50 µL of plasma sample (calibration standard, QC, or unknown sample), add a fixed volume of the IS working solution (this compound).[3]

  • Vortex briefly.

  • Add 1 mL of an extraction solvent mixture (e.g., methyl-tert-butyl ether and diethyl ether).[3]

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried residue in a specific volume of the mobile phase.

  • Vortex and transfer to an autosampler vial for analysis.

LC-MS/MS Conditions

Table 3: LC-MS/MS Parameters

ParameterCondition
HPLC System Agilent, Shimadzu, or equivalent
Column Gemini C18 (150 × 4.6 mm, 5 µm)[3]
Mobile Phase Acetonitrile and 0.1% formic acid in water (gradient or isocratic)
Flow Rate 0.5 - 1.0 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Mass Spectrometer API 4000, Sciex, or equivalent
Ionization Mode Positive Electrospray Ionization (ESI+)
Monitored Transitions (MRM) Rilpivirine: m/z 367.1 → 128.0[3]this compound: m/z 373.2 → 134.2[3]
Scan Type Multiple Reaction Monitoring (MRM)
Data Analysis
  • Integrate the peak areas for Rilpivirine and this compound.

  • Calculate the peak area ratio of Rilpivirine to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.

  • Determine the concentration of Rilpivirine in the QC and unknown samples from the calibration curve.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Plasma_Sample Plasma Sample (50 µL) Add_IS Add this compound (IS) Plasma_Sample->Add_IS LLE Liquid-Liquid Extraction (e.g., MTBE/Diethyl Ether) Add_IS->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC HPLC Separation (C18 Column) Reconstitution->HPLC MSMS MS/MS Detection (MRM Mode) HPLC->MSMS Integration Peak Area Integration MSMS->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of Rilpivirine Calibration->Quantification

Caption: LC-MS/MS analytical workflow.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Rilpivirine in biological matrices. The provided protocols and data serve as a valuable resource for researchers involved in pharmacokinetic and drug metabolism studies of Rilpivirine, facilitating a deeper understanding of its disposition in the body and aiding in the development of safe and effective therapeutic regimens.

References

Application Notes: Rilpivirine-d6 for Therapeutic Drug Monitoring of Rilpivirine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Rilpivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1][2] Therapeutic Drug Monitoring (TDM) of rilpivirine is crucial to ensure optimal drug exposure, minimize toxicity, and manage drug-drug interactions.[1][2][3] Rilpivirine-d6, a deuterated stable isotope of rilpivirine, serves as an ideal internal standard (IS) for the quantification of rilpivirine in biological matrices, primarily plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4][5] Its use improves the accuracy and precision of the analytical method by correcting for variations during sample preparation and analysis.[4]

Principle of the Method

The methodology involves the extraction of rilpivirine and the internal standard, this compound, from a plasma sample, followed by chromatographic separation and detection by tandem mass spectrometry. The concentration of rilpivirine in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Clinical Significance of Rilpivirine TDM

TDM for rilpivirine is indicated to prevent virological failure.[6] There is a significant inter-individual pharmacokinetic variability that can affect the efficacy and safety of the treatment.[7][8] Monitoring plasma concentrations helps in maintaining trough concentrations above the efficacy threshold, which is often recommended to be at least 50 ng/mL to increase the probability of a positive virological response.[7] Some studies suggest that a higher target trough concentration of 70 ng/mL could be beneficial.[7][9]

Experimental Workflow

The general workflow for the therapeutic drug monitoring of rilpivirine using this compound as an internal standard is depicted below.

TDM_Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase SampleCollection Plasma Sample Collection AddIS Addition of This compound (IS) SampleCollection->AddIS Spiking Extraction Sample Extraction (LLE or PPT) AddIS->Extraction Chromatography LC Separation Extraction->Chromatography Injection MS_Detection MS/MS Detection Chromatography->MS_Detection Elution DataAnalysis Data Analysis (Peak Area Ratio) MS_Detection->DataAnalysis Quantification Quantification (Calibration Curve) DataAnalysis->Quantification Reporting Result Reporting Quantification->Reporting

Fig 1. Experimental workflow for Rilpivirine TDM using this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters from validated LC-MS/MS methods for the determination of rilpivirine using this compound.

Table 1: LC-MS/MS Method Parameters

ParameterMethod 1
Internal Standard This compound
Sample Volume 50 µL
Extraction Method Liquid-Liquid Extraction (Methyl-tert-butyl ether and Diethyl ether)
Chromatographic Column Gemini C18 (150 x 4.6 mm, 5 µm)
Run Time 2.2 min
Ionization Mode Positive Ionization
Rilpivirine Transition (m/z) 367.1 → 128.0
This compound Transition (m/z) 373.2 → 134.2

Data sourced from a study on a reliable LC-MS/MS assay for rilpivirine estimation in human plasma.[4]

Table 2: Method Validation Parameters

ParameterValue
Linearity Range 0.5 - 200 ng/mL
Mean Extraction Recovery (Rilpivirine) 94.9%
Mean Extraction Recovery (this compound) 99.9%
IS-Normalized Matrix Factor 0.98 - 1.02
Reproducibility (% change) Within ±15%

Data sourced from a study on a reliable LC-MS/MS assay for rilpivirine estimation in human plasma.[4]

Detailed Experimental Protocols

Materials and Reagents:

  • Rilpivirine reference standard

  • This compound (Internal Standard)

  • HPLC grade Methanol, Acetonitrile, Methyl-tert-butyl ether, Diethyl ether

  • Formic acid

  • Ammonium acetate

  • Human plasma (blank)

  • Deionized water

Protocol 1: Sample Preparation (Liquid-Liquid Extraction)

This protocol is based on a validated method for rilpivirine quantification in human plasma.[4]

  • Pipette 50 µL of human plasma into a clean microcentrifuge tube.

  • Add the working solution of this compound (internal standard).

  • Vortex the mixture for 30 seconds.

  • Add 1 mL of a mixture of methyl-tert-butyl ether and diethyl ether.

  • Vortex for 10 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 4000 rpm for 5 minutes at 4°C.

  • Transfer the supernatant (organic layer) to a new tube.

  • Evaporate the solvent to dryness under a stream of nitrogen gas at 40°C.

  • Reconstitute the residue in the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis

The following are representative conditions for the chromatographic and mass spectrometric analysis.

Liquid Chromatography (LC) Conditions:

  • Column: Gemini C18 (150 x 4.6 mm, 5 µm)[4]

  • Mobile Phase: A mixture of acetonitrile and 0.1% formic acid buffer (80:20, v/v) is a commonly used mobile phase.[10]

  • Flow Rate: 0.5 mL/min[10]

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

Tandem Mass Spectrometry (MS/MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Rilpivirine: m/z 367.1 → 128.0[4]

    • This compound: m/z 373.2 → 134.2[4]

  • Dwell Time: 200 ms per transition.

Data Analysis and Quantification:

  • Integrate the peak areas for both rilpivirine and this compound for each sample, calibrator, and quality control sample.

  • Calculate the peak area ratio of rilpivirine to this compound.

  • Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

  • Determine the concentration of rilpivirine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Logical Relationship of TDM in Clinical Decision Making

The following diagram illustrates the role of rilpivirine TDM in patient management.

TDM_Decision_Making cluster_clinical_context Clinical Context cluster_tdm_process TDM Process cluster_interpretation_action Interpretation & Action Patient Patient on Rilpivirine Therapy Indication Indication for TDM (e.g., Virological Failure Risk) Patient->Indication BloodSampling Blood Sampling Indication->BloodSampling Quantification Rilpivirine Quantification (using this compound) BloodSampling->Quantification Concentration Rilpivirine Concentration Above or Below Target? Quantification->Concentration Action Clinical Action (e.g., Dose Adjustment, Adherence Counseling) Concentration->Action Action->Patient Improved Patient Outcome

Fig 2. Role of Rilpivirine TDM in clinical decision-making.

References

Application Notes and Protocols for Rilpivirine Analysis Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of Rilpivirine in biological matrices for quantitative analysis, utilizing a deuterated internal standard. The following sections outline three common and effective sample preparation techniques: Liquid-Liquid Extraction (LLE), Protein Precipitation (PPT), and Solid-Phase Extraction (SPE).

Introduction

Rilpivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. Accurate quantification of Rilpivirine in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as Rilpivirine-d6, is highly recommended for LC-MS/MS analysis to compensate for matrix effects and variations in sample processing, thereby ensuring high accuracy and precision.

This guide details the protocols for three widely used sample preparation techniques, providing a comparative overview to aid in method selection and implementation.

Sample Preparation Techniques: A Comparative Overview

The choice of sample preparation technique depends on various factors, including the nature of the biological matrix, the required limit of quantification, sample throughput needs, and available resources. Below is a summary of the quantitative performance of LLE, PPT, and a representative SPE method for Rilpivirine analysis.

ParameterLiquid-Liquid Extraction (LLE)Protein Precipitation (PPT)Solid-Phase Extraction (SPE)
Linearity Range (ng/mL) 0.5 - 200[1]0.5 - 400[2]Typically 1 - 5000
Mean Recovery (%) Rilpivirine: ~95%[1], IS: ~99%[1]>90%>90%
Matrix Effect Minimal, IS-normalized factor ~1.0[1]Potential for ion suppressionMinimal, provides clean extracts
Precision (%CV) < 15%[1]< 15%[2]< 15%
Accuracy (%) Within ±15% of nominal values[1]Within ±15% of nominal values[2]Within ±15% of nominal values
Sample Throughput ModerateHighModerate to High (with automation)
Cost per Sample Low to ModerateLowHigh
Selectivity GoodModerateExcellent

Experimental Protocols

Liquid-Liquid Extraction (LLE)

LLE is a robust and cost-effective method for extracting Rilpivirine from plasma samples. It involves the partitioning of the analyte and internal standard from the aqueous plasma into an immiscible organic solvent.

Materials:

  • Human plasma (or other biological matrix)

  • Rilpivirine analytical standard

  • This compound (or other suitable deuterated standard)

  • Methyl-tert-butyl ether (MTBE)

  • Diethyl ether

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solution (e.g., mobile phase)

Protocol:

  • Pipette 50 µL of human plasma into a clean microcentrifuge tube.[1]

  • Add 10 µL of this compound internal standard (IS) working solution.

  • Vortex briefly to mix.

  • Add 1 mL of extraction solvent (a mixture of methyl-tert-butyl ether and diethyl ether).

  • Vortex vigorously for 5-10 minutes.

  • Centrifuge at a high speed (e.g., 10,000 rpm) for 5-10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue with a specific volume (e.g., 100 µL) of the mobile phase or a suitable reconstitution solution.

  • Vortex to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LLE_Workflow cluster_start cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_final_prep Final Preparation cluster_end start Start plasma Pipette 50 µL Plasma start->plasma add_is Add Deuterated IS plasma->add_is add_solvent Add Extraction Solvent (MTBE/Diethyl Ether) add_is->add_solvent vortex1 Vortex add_solvent->vortex1 centrifuge Centrifuge vortex1->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute vortex2 Vortex reconstitute->vortex2 analysis LC-MS/MS Analysis vortex2->analysis

Liquid-Liquid Extraction Workflow

Protein Precipitation (PPT)

PPT is a simple and high-throughput method suitable for the rapid preparation of a large number of samples. It involves the addition of an organic solvent or an acid to precipitate plasma proteins, which are then removed by centrifugation.

Materials:

  • Human plasma (or other biological matrix)

  • Rilpivirine analytical standard

  • This compound (or other suitable deuterated standard)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Microcentrifuge tubes (1.5 mL or 2 mL) or 96-well plates

  • Vortex mixer

  • Centrifuge (with plate rotor if using 96-well plates)

Protocol:

  • Pipette 100 µL of human plasma into a microcentrifuge tube or a well of a 96-well plate.

  • Add 10 µL of this compound internal standard (IS) working solution.

  • Add 300 µL of cold acetonitrile (or methanol) to precipitate the proteins.[3] The ratio of precipitation solvent to plasma is typically 3:1 (v/v).

  • Vortex vigorously for 1-2 minutes to ensure thorough mixing and complete protein precipitation.

  • Centrifuge at a high speed (e.g., 10,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or another 96-well plate.

  • The supernatant can be directly injected into the LC-MS/MS system, or it can be evaporated and reconstituted in the mobile phase if concentration is needed.

PPT_Workflow cluster_start cluster_sample_prep Sample Preparation cluster_precipitation Precipitation cluster_collection Sample Collection cluster_end start Start plasma Pipette 100 µL Plasma start->plasma add_is Add Deuterated IS plasma->add_is add_solvent Add Cold Acetonitrile (3:1 v/v) add_is->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer analysis LC-MS/MS Analysis transfer->analysis

Protein Precipitation Workflow

Solid-Phase Extraction (SPE)

SPE provides the cleanest extracts by effectively removing matrix interferences, leading to improved assay sensitivity and robustness. This protocol is based on a generic method using a polymeric reversed-phase sorbent like Oasis HLB, which is suitable for a wide range of analytes, including Rilpivirine.

Materials:

  • Human plasma (or other biological matrix)

  • Rilpivirine analytical standard

  • This compound (or other suitable deuterated standard)

  • SPE cartridges (e.g., Oasis HLB, 1cc, 30mg)

  • Phosphoric acid (4% in water)

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • SPE manifold

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solution (e.g., mobile phase)

Protocol:

  • Sample Pre-treatment:

    • To 200 µL of plasma, add 20 µL of this compound internal standard.

    • Add 200 µL of 4% phosphoric acid in water and vortex to mix.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to slowly pass the sample through the sorbent.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Apply a stronger vacuum to dry the sorbent for 1-2 minutes.

  • Elution:

    • Elute the analyte and internal standard with 1 mL of methanol or acetonitrile into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue with a specific volume (e.g., 100 µL) of the mobile phase.

    • Vortex to ensure complete dissolution.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

SPE_Workflow cluster_start cluster_sample_prep Sample Pre-treatment cluster_final_prep Final Preparation cluster_end start Start plasma Plasma Sample + Deuterated IS start->plasma acidify Acidify with Phosphoric Acid plasma->acidify load Load Sample acidify->load condition Condition (Methanol) equilibrate Equilibrate (Water) wash Wash (5% Methanol) elute Elute (Methanol/ACN) evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Solid-Phase Extraction Workflow

Conclusion

The selection of an appropriate sample preparation technique is critical for the development of a robust and reliable bioanalytical method for Rilpivirine. Liquid-Liquid Extraction offers a balance of cleanliness and cost-effectiveness. Protein Precipitation is a rapid and simple method ideal for high-throughput screening. Solid-Phase Extraction provides the cleanest extracts, minimizing matrix effects and maximizing sensitivity, which is often necessary for regulated bioanalysis. The detailed protocols and comparative data presented in these application notes serve as a valuable resource for researchers and scientists in the field of drug development and analysis.

References

Troubleshooting & Optimization

Troubleshooting poor signal intensity of Rilpivirine-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the poor signal intensity of Rilpivirine-d6 during analytical experiments.

Troubleshooting Guide: Poor Signal Intensity of this compound

Low signal intensity of the internal standard, this compound, can compromise the accuracy and reliability of quantitative analyses. This guide provides a systematic approach to identify and resolve the root cause of this issue.

Step 1: Initial Assessment & Easy Checks

Before delving into complex instrument parameters, it is crucial to rule out common and easily rectifiable errors.

Question: Have you verified the basics of your sample preparation and instrument setup?

Answer:

  • Concentration & Dilution Errors: Double-check all calculations for the preparation of your this compound stock and working solutions. An error in dilution can directly lead to a weaker than expected signal.

  • Pipetting Accuracy: Ensure that all pipettes used for dispensing this compound are properly calibrated and that correct pipetting techniques are being employed.

  • Vial and Cap Issues: Inspect the sample vial for proper sealing. A loose cap can lead to solvent evaporation and a subsequent change in concentration. Ensure the vial septa are not cored, which could interfere with sample injection.

  • Injection Volume: Confirm that the correct injection volume is programmed in the instrument method.

Step 2: Investigating Sample & Standard Integrity

The chemical stability and integrity of this compound are paramount for a consistent signal.

Question: Could the this compound standard have degraded?

Answer:

This compound is generally stable, with a shelf life of at least four years when stored correctly.[1] However, improper handling or storage can lead to degradation.

  • Storage Conditions: this compound should be stored at -20°C.[1] Verify that the standard has been consistently stored at the recommended temperature.

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for the stock solution. Consider preparing smaller aliquots for daily use.

  • Solvent Stability: this compound is soluble in DMSO.[1] Ensure the solvent used is of high purity and has not degraded. The stability of Rilpivirine in the working solution solvent should also be considered.

  • Contamination: Check for any signs of contamination in the stock or working solutions.

Experimental Protocol: Verifying Standard Integrity

  • Prepare a fresh dilution of this compound from a new or trusted stock vial.

  • Analyze the freshly prepared standard alongside the problematic sample.

  • Compare the signal intensities. If the fresh standard provides a significantly higher signal, it is likely that the original working solution has degraded or was prepared incorrectly.

Step 3: Liquid Chromatography (LC) System Troubleshooting

Issues within the LC system can lead to poor peak shape, retention time shifts, and consequently, lower signal intensity.

Question: Is the chromatographic performance optimal for this compound?

Answer:

  • Column Performance: A deteriorating LC column can cause peak broadening and tailing, which reduces the peak height and signal-to-noise ratio. Evaluate the column's performance by checking the peak shape and retention time of a known standard.

  • Mobile Phase: Ensure the mobile phase is correctly prepared, degassed, and of the appropriate pH. Inconsistent mobile phase composition can affect the retention and ionization of this compound. A common mobile phase for Rilpivirine analysis consists of acetonitrile and a formic acid buffer.[2]

  • System Leaks: Check for any leaks in the LC system, as this can lead to fluctuations in flow rate and pressure, affecting retention time and signal stability.

Step 4: Mass Spectrometry (MS) System Troubleshooting

The mass spectrometer is a critical component for signal detection. A variety of factors can influence its performance.

Question: Are the mass spectrometer settings optimized for this compound?

Answer:

  • Ion Source Contamination: The ion source is susceptible to contamination from the sample matrix and mobile phase additives. A dirty ion source can significantly suppress the signal. Regular cleaning of the ion source is recommended.

  • Tuning and Calibration: Ensure the mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations. An out-of-tune instrument will exhibit poor sensitivity.

  • Ionization Mode: Rilpivirine and its deuterated analog are typically analyzed in positive ionization mode.[3]

  • Precursor and Product Ions: Verify that the correct precursor and product ion transitions are being monitored. For this compound, a common transition is m/z 373.2 → 134.2.[3]

  • Collision Energy and Other MS Parameters: Optimize the collision energy and other compound-specific parameters to achieve the maximum signal intensity for the this compound fragment ion.

Quantitative Data: Rilpivirine and this compound Mass Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Rilpivirine367.1128.0[3]
This compound373.2134.2[3]
Step 5: Matrix Effects

The sample matrix can significantly impact the ionization efficiency of the analyte and internal standard, leading to ion suppression or enhancement.

Question: Could matrix effects be suppressing the this compound signal?

Answer:

While deuterated internal standards are designed to co-elute with the analyte and compensate for matrix effects, this is not always perfect.[4][5]

  • Differential Matrix Effects: It is possible for the matrix to affect the ionization of this compound differently than Rilpivirine, especially if there is a slight chromatographic separation between the two.

  • Sample Preparation: The efficiency of the sample extraction method can influence the extent of matrix effects. A more thorough sample clean-up can reduce interfering compounds. Common extraction methods for Rilpivirine include liquid-liquid extraction.[3]

Experimental Protocol: Assessing Matrix Effects

  • Post-Extraction Spike: Prepare two sets of samples.

    • Set A: Extract a blank matrix sample and then spike with this compound.

    • Set B: Prepare this compound in the reconstitution solvent at the same concentration as Set A.

  • Analyze both sets and compare the peak areas of this compound.

  • Matrix Effect (%) = (Peak Area in Set A / Peak Area in Set B) * 100

  • A value significantly less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Frequently Asked Questions (FAQs)

Q1: What are the typical storage conditions for this compound? A1: this compound should be stored at -20°C for long-term stability.[1]

Q2: What is the expected molecular weight of this compound? A2: The molecular weight of this compound is approximately 372.46 g/mol .[6] The hydrochloride salt form will have a higher formula weight.[1]

Q3: In which solvents is this compound soluble? A3: this compound is soluble in DMSO.[1] It is slightly soluble in ethyl acetate with heating.[7]

Q4: Can I use a different internal standard if I continue to have issues with this compound? A4: While a stable isotope-labeled internal standard like this compound is ideal, a structural analog could be considered if issues persist. However, this would require a thorough re-validation of the analytical method.

Q5: My this compound signal is inconsistent across a batch of samples. What could be the cause? A5: Inconsistent signal intensity across a batch can be due to several factors, including inconsistent sample preparation, variable matrix effects between samples, or issues with the autosampler.

Visualizations

Troubleshooting_Workflow cluster_Initial Initial Assessment cluster_Integrity Standard Integrity cluster_LC LC System cluster_MS MS System cluster_Matrix Matrix Effects cluster_Resolution Resolution start Poor this compound Signal prep_check Verify Sample Preparation (Concentration, Pipetting) start->prep_check instrument_check Check Basic Instrument Settings (Injection Volume, Vial Sealing) start->instrument_check storage_check Confirm Proper Storage (-20°C) prep_check->storage_check column_check Evaluate Column Performance (Peak Shape, Retention Time) instrument_check->column_check degradation_check Assess for Degradation (Prepare Fresh Standard) storage_check->degradation_check resolved Signal Restored degradation_check->resolved If fresh standard is ok mobile_phase_check Check Mobile Phase (Composition, pH, Degassing) column_check->mobile_phase_check source_check Inspect and Clean Ion Source column_check->source_check mobile_phase_check->resolved If issue is resolved tune_check Verify MS Tuning and Calibration source_check->tune_check matrix_effect_check Investigate Matrix Effects (Post-Extraction Spike) source_check->matrix_effect_check params_check Optimize MS Parameters (Transitions, Collision Energy) tune_check->params_check params_check->resolved If issue is resolved matrix_effect_check->resolved If matrix effect is identified and addressed

Caption: Troubleshooting workflow for poor this compound signal intensity.

Signal_Pathway cluster_Sample Sample Preparation cluster_LC LC Separation cluster_MS MS Detection cluster_Signal Signal Output Standard This compound Standard Dilution Dilution & Spiking Standard->Dilution Extraction Sample Extraction Dilution->Extraction Injection Injection Extraction->Injection Column Chromatographic Separation Injection->Column Elution Elution Column->Elution Ionization Ionization Elution->Ionization Selection Precursor Ion Selection (m/z 373.2) Ionization->Selection Fragmentation Fragmentation Selection->Fragmentation Detection Product Ion Detection (m/z 134.2) Fragmentation->Detection Signal Signal Intensity Detection->Signal

References

Technical Support Center: Rilpivirine-d6 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometer settings for the detection of Rilpivirine-d6.

Frequently Asked Questions (FAQs)

Q1: What are the typical MRM transitions for Rilpivirine and this compound?

The commonly used precursor to product ion transitions for Rilpivirine and its deuterated internal standard, this compound, are monitored in positive ionization mode.[1]

Q2: What type of analytical column is recommended for this compound analysis?

A Gemini C18 column (150 x 4.6 mm, 5 µm) has been successfully used for the chromatographic separation of Rilpivirine and this compound.[1]

Q3: What are the general considerations for sample preparation of plasma samples for this compound analysis?

Liquid-liquid extraction is a common method for extracting Rilpivirine and this compound from human plasma. A mixture of methyl-tert-butyl ether and diethyl ether has been shown to provide consistent and reproducible recovery.[1] Another effective technique is protein precipitation.

Q4: My this compound signal is low or absent. What are the potential causes?

Low or no signal for this compound can stem from several factors, including issues with the sample preparation, the LC system, or the mass spectrometer itself. A systematic approach to troubleshooting is recommended to identify the root cause.

Q5: I'm observing peak tailing or fronting for my this compound peak. How can I improve the peak shape?

Poor peak shape for this compound, a basic compound, can be caused by secondary interactions with the stationary phase, issues with the mobile phase, or column degradation. Adjusting the mobile phase pH or using a different column chemistry can often resolve these issues.

Q6: I am seeing this compound signal in my blank injections (carryover). What steps can I take to minimize this?

Carryover of this compound can lead to inaccurate quantification. This can be caused by the autosampler, column, or transfer lines. Implementing a robust wash protocol for the autosampler and ensuring proper flushing of the column between injections are critical steps to mitigate carryover.

Troubleshooting Guides

Issue 1: No or Low Signal Intensity for this compound

Symptoms:

  • No peak is observed at the expected retention time for this compound.

  • The peak intensity is significantly lower than expected.

Possible Causes and Solutions:

CauseSolution
Sample Preparation Issue Verify the accuracy of the spiking concentration of this compound in your samples. Ensure the extraction procedure is performed correctly and consistently.
LC System Malfunction Check for leaks in the LC system. Ensure the mobile phase composition is correct and the pumps are functioning properly. Confirm that the injection volume is accurate.
Mass Spectrometer Settings Ensure the mass spectrometer is in the correct ionization mode (positive ion mode for this compound). Verify that the correct MRM transition is being monitored. Optimize the collision energy and declustering potential for the this compound transition.
Source Contamination A dirty ion source can lead to a significant drop in signal intensity. Clean the ion source according to the manufacturer's recommendations.
Issue 2: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • The this compound peak is asymmetrical, with a tailing or fronting edge.

  • Poor peak shape can lead to inconsistent integration and inaccurate quantification.

Possible Causes and Solutions:

CauseSolution
Secondary Interactions on the Column Rilpivirine is a basic compound and can interact with residual silanol groups on the silica-based column, leading to peak tailing. Use a mobile phase with a low pH (e.g., containing 0.1% formic acid) to protonate the silanol groups and reduce these interactions. Consider using a column with end-capping or a different stationary phase.
Column Overload Injecting too much analyte can lead to peak fronting. Reduce the injection volume or dilute the sample.
Inappropriate Mobile Phase Ensure the mobile phase is of high quality and has been properly degassed. The organic solvent composition can affect peak shape; optimize the gradient or isocratic conditions.
Column Degradation Over time, columns can degrade, leading to poor peak shape. Replace the column with a new one of the same type.
Issue 3: High Background or Carryover

Symptoms:

  • A significant peak for this compound is observed in blank injections immediately following a high-concentration sample.

  • High background noise can interfere with the detection of low-level analytes.

Possible Causes and Solutions:

CauseSolution
Autosampler Contamination The injection needle and sample loop can be sources of carryover. Implement a rigorous needle wash protocol using a strong solvent.
Column Carryover This compound may be retained on the column and slowly elute in subsequent runs. Increase the column wash time at the end of each run with a high percentage of organic solvent.
Contaminated Mobile Phase Ensure that the mobile phases are freshly prepared with high-purity solvents.

Data Presentation

Table 1: Mass Spectrometer and Chromatographic Parameters for Rilpivirine and this compound Analysis

ParameterRilpivirineThis compound (Internal Standard)
Ionization Mode PositivePositive
Precursor Ion (m/z) 367.1373.2
Product Ion (m/z) 128.0134.2
Collision Energy (CE) User OptimizedUser Optimized
Declustering Potential (DP) User OptimizedUser Optimized
Analytical Column Gemini C18 (150 x 4.6 mm, 5 µm)Gemini C18 (150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and 0.1% Formic Acid in WaterAcetonitrile and 0.1% Formic Acid in Water
Flow Rate Isocratic or Gradient (User Optimized)Isocratic or Gradient (User Optimized)

Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction
  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Add 25 µL of this compound internal standard working solution.

  • Vortex for 10 seconds.

  • Add 500 µL of extraction solvent (e.g., a mixture of methyl-tert-butyl ether and diethyl ether).

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Optimization of Mass Spectrometer Parameters (CE and DP)

Note: The following is a general procedure. Specific steps may vary depending on the mass spectrometer manufacturer and software.

  • Prepare a standard solution of this compound in the mobile phase.

  • Infuse the solution directly into the mass spectrometer using a syringe pump.

  • Set the mass spectrometer to monitor the precursor ion of this compound (m/z 373.2).

  • Perform a product ion scan to identify the major fragment ions. The most intense and stable fragment ion should be selected as the product ion (e.g., m/z 134.2).

  • Set up a Multiple Reaction Monitoring (MRM) method with the selected precursor and product ions.

  • Optimize Declustering Potential (DP): While infusing the this compound solution, ramp the DP voltage across a relevant range (e.g., 20-150 V) and monitor the signal intensity of the precursor ion. The DP value that yields the maximum intensity should be selected.

  • Optimize Collision Energy (CE): Using the optimized DP, ramp the CE voltage across a suitable range (e.g., 10-60 eV) while monitoring the intensity of the product ion. The CE value that produces the highest and most stable signal for the product ion should be chosen.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma_Sample Plasma Sample Add_IS Add this compound (IS) Plasma_Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS Detection (MRM) LC_Separation->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing

Caption: A generalized workflow for the analysis of this compound in plasma samples.

Troubleshooting_Low_Signal cluster_causes Potential Causes cluster_solutions Solutions Problem Problem: Low/No this compound Signal Sample_Prep Sample Prep Issue Problem->Sample_Prep LC_Issue LC System Issue Problem->LC_Issue MS_Issue MS Settings Issue Problem->MS_Issue Check_Spike Verify IS Concentration Sample_Prep->Check_Spike Check_Extraction Review Extraction Protocol Sample_Prep->Check_Extraction Check_Leaks Inspect for Leaks LC_Issue->Check_Leaks Check_Mobile_Phase Confirm Mobile Phase LC_Issue->Check_Mobile_Phase Optimize_MS Optimize MS Parameters MS_Issue->Optimize_MS Clean_Source Clean Ion Source MS_Issue->Clean_Source

References

Rilpivirine-d6 Stability in Biological Matrices: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Rilpivirine-d6 in biological matrices.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the bioanalysis of Rilpivirine, where this compound is commonly used as an internal standard.

Issue 1: High Variability in this compound Signal

Possible Causes:

  • Inconsistent Sample Handling: Variations in temperature and light exposure during sample preparation can lead to degradation.

  • Matrix Effects: The presence of interfering substances in the biological matrix can suppress or enhance the ionization of this compound in the mass spectrometer.

  • Pipetting Errors: Inaccurate pipetting of the internal standard solution.

  • Degradation of Stock Solution: The this compound stock solution may have degraded over time.

Troubleshooting Steps:

  • Standardize Sample Handling: Ensure all samples, calibrators, and quality controls are treated identically. Minimize exposure to light and maintain consistent temperatures.

  • Evaluate Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in the chromatogram. If significant matrix effects are observed, consider a more rigorous sample clean-up procedure or a different chromatographic method.

  • Verify Pipette Accuracy: Calibrate and verify the accuracy and precision of all pipettes used for dispensing the internal standard.

  • Prepare Fresh Stock Solutions: If degradation of the stock solution is suspected, prepare a fresh solution from a reliable source and compare its performance to the old solution.

Issue 2: Appearance of Unexpected Peaks in the this compound Chromatogram

Possible Causes:

  • Degradation: this compound may be degrading into one or more products.

  • Contamination: The biological matrix or the extraction solvents may be contaminated.

  • Isotopic Impurity: The this compound standard may contain isotopic impurities.

Troubleshooting Steps:

  • Investigate Degradation: Based on forced degradation studies of Rilpivirine, the primary degradation products are RLP-Amide A, RLP-Amide B, and the Z-isomer of Rilpivirine.[1][2] Analyze the mass spectra of the unknown peaks to see if they correspond to these known degradants (with the appropriate mass shift for the deuterium labels).

  • Analyze Blank Samples: Extract and analyze a blank matrix sample (without the internal standard) to check for endogenous interferences or contamination.

  • Check Solvent Purity: Run a solvent blank to ensure the solvents are free from contaminants.

  • Verify Internal Standard Purity: Obtain the certificate of analysis for the this compound standard to check for any reported impurities.

Frequently Asked Questions (FAQs)

Q1: Is this compound susceptible to degradation in biological matrices?

A1: While this compound is a stable isotope-labeled internal standard, it can be susceptible to degradation under certain conditions, similar to the parent drug, Rilpivirine. Forced degradation studies on Rilpivirine have shown that it degrades under acidic, basic, and photolytic conditions.[1][3][4] Therefore, it is crucial to handle biological samples containing this compound with care, minimizing exposure to harsh pH conditions and light.

Q2: What are the known degradation products of Rilpivirine?

A2: Forced degradation studies have identified several key degradation products of Rilpivirine:

  • RLP Amide A and RLP Amide B: Formed under acidic and basic hydrolysis conditions.[1]

  • Z-Rilpivirine: An isomer formed under photolytic conditions.[1]

  • Oxidative Degradation Products: Formed in the presence of oxidizing agents.[2]

It is plausible that this compound would form the deuterated analogues of these degradation products under similar stress conditions.

Q3: Can the deuterium labels on this compound exchange with protons from the matrix?

A3: Deuterium labels on aromatic rings, like those in this compound, are generally stable and have a very low risk of back-exchange with protons from the biological matrix under typical bioanalytical conditions. However, exposure to extreme pH or high temperatures for prolonged periods could potentially facilitate this exchange, although this is unlikely during a standard sample preparation workflow.

Q4: How should I prepare and store this compound stock solutions to ensure stability?

A4: To maintain the stability of this compound stock solutions:

  • Solvent Selection: Prepare stock solutions in a high-purity organic solvent in which this compound is readily soluble and stable, such as methanol or acetonitrile.

  • Storage Conditions: Store stock solutions in tightly sealed, amber glass vials at -20°C or lower to protect from light and prevent evaporation.

  • Working Solutions: Prepare fresh working solutions from the stock solution daily or as needed and store them under similar protected conditions.

Q5: What are the key stability tests to perform for this compound in a bioanalytical method validation?

A5: During method validation, the stability of Rilpivirine (and by extension, the assumed stability of this compound) should be thoroughly evaluated in the biological matrix of interest. Key stability tests include:

  • Freeze-Thaw Stability: Assess the stability after multiple cycles of freezing and thawing.

  • Bench-Top Stability: Evaluate the stability at room temperature for a period that mimics the sample handling time.

  • Long-Term Stability: Determine the stability of the analyte in the matrix when stored at a specific temperature (e.g., -80°C) for an extended period.

  • Stock Solution Stability: Confirm the stability of the stock and working solutions under their storage conditions.

Quantitative Data Summary

The following tables summarize data from forced degradation studies on Rilpivirine, which can be indicative of the potential stability issues for this compound.

Table 1: Summary of Rilpivirine Degradation under Various Stress Conditions

Stress ConditionReagent/EnvironmentTemperatureDuration% Degradation of RilpivirineMajor Degradation ProductsReference
Acid Hydrolysis 0.5M HCl70°C48 h0.4%RLP-Amide A, RLP-Amide B[4]
Base Hydrolysis 0.1N NaOH60°C24 hNot specifiedRLP-Amide A, RLP-Amide B[5]
Oxidative 30% H₂O₂Room Temp6 h1.6%Oxidative degradants[4]
Thermal Hot Air Oven110°C3 hNot specifiedThermal degradants[5]
Photolytic Xenon Arc Lamp35°C1 h6.5%Z-Rilpivirine[4]

Experimental Protocols

Protocol 1: Forced Degradation Study of Rilpivirine

This protocol outlines a general procedure for conducting forced degradation studies on Rilpivirine to identify potential degradation products. The same principles apply to assessing the stability of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of Rilpivirine (or this compound) in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.5M HCl.

    • Incubate the mixture at 70°C for 48 hours.

    • Cool the solution, neutralize with 0.5M NaOH, and dilute with mobile phase to the desired concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1N NaOH.

    • Incubate the mixture at 60°C for 24 hours.

    • Cool the solution, neutralize with 0.1N HCl, and dilute with mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep the solution at room temperature for 6 hours.

    • Dilute with mobile phase for analysis.

  • Thermal Degradation:

    • Transfer a small amount of Rilpivirine powder to a petri dish.

    • Place it in a hot air oven at 110°C for 3 hours.

    • Dissolve the stressed powder in a suitable solvent and dilute for analysis.

  • Photolytic Degradation:

    • Expose a solution of Rilpivirine in a quartz cuvette to a photostability chamber (xenon arc lamp) for a specified duration.

    • Analyze the solution by a stability-indicating HPLC method.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC or LC-MS/MS method to separate and identify the degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Matrix (e.g., Plasma) spike Spike with this compound (IS) start->spike extract Protein Precipitation / LLE spike->extract evap Evaporation & Reconstitution extract->evap inject Injection into LC-MS/MS evap->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate calculate Concentration Calculation (Analyte/IS Ratio) integrate->calculate report Reporting Results calculate->report

Caption: Bioanalytical workflow for the quantification of Rilpivirine using this compound as an internal standard.

degradation_pathway cluster_degradation Degradation Pathways rilpivirine Rilpivirine / this compound amide_a RLP-Amide A / d6-analogue rilpivirine->amide_a Acid/Base Hydrolysis amide_b RLP-Amide B / d6-analogue rilpivirine->amide_b Acid/Base Hydrolysis z_isomer Z-Rilpivirine / d6-analogue rilpivirine->z_isomer Photolysis oxidative Oxidative Degradants / d6-analogues rilpivirine->oxidative Oxidation

Caption: Potential degradation pathways for Rilpivirine and its deuterated analogue (this compound).

References

Technical Support Center: Minimizing Carryover in Rilpivirine LC-MS/MS Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize carryover in Rilpivirine LC-MS/MS assays.

Troubleshooting Guides

Issue: Persistent Rilpivirine Signal in Blank Injections

If you are observing a persistent signal for Rilpivirine in your blank injections following the analysis of a high-concentration sample, it is indicative of carryover. This guide provides a systematic approach to identify the source of the carryover and mitigate it.

Step 1: Differentiate Between Carryover and System Contamination

The first step is to determine if the issue is true carryover from a preceding injection or a more general system contamination.

  • Experimental Protocol:

    • Inject a "Pre-Blank" (a blank solvent injection before any high-concentration sample). The signal for Rilpivirine should be negligible.

    • Inject a high-concentration Rilpivirine standard or sample.

    • Inject a series of "Post-Blanks" (typically 3-5 blank solvent injections).

    • Analysis:

      • Carryover: The Rilpivirine signal will be highest in the first Post-Blank and decrease with each subsequent blank injection.[1]

      • Contamination: The Rilpivirine signal will be relatively consistent across all blank injections (Pre-Blank and Post-Blanks).[1]

Step 2: Isolate the Source of Carryover

Once carryover is confirmed, the next step is to systematically isolate the component of the LC-MS/MS system that is the primary source. Rilpivirine is a non-polar, hydrophobic compound, making it prone to adsorption onto various surfaces within the system.[2][3]

  • Experimental Workflow:

    Carryover_Troubleshooting_Workflow cluster_start cluster_diagnosis Diagnosis cluster_isolation Isolation of Carryover Source cluster_remediation Remediation start Persistent Rilpivirine Signal in Blanks differentiate Differentiate: Carryover vs. Contamination start->differentiate carryover Carryover Confirmed (Signal Decreases in Blanks) differentiate->carryover Decreasing Signal contamination Contamination Suspected (Signal Constant in Blanks) differentiate->contamination Constant Signal isolate_source Systematic Component Bypass carryover->isolate_source autosampler Autosampler (Injector, Needle, Loop) isolate_source->autosampler Bypass Column column LC Column (and Guard Column) isolate_source->column Use New Column system_plumbing System Plumbing (Tubing, Valves) isolate_source->system_plumbing Direct Infusion remediate_autosampler Optimize Needle Wash Replace Seals/Needle autosampler->remediate_autosampler remediate_column Optimize Column Wash Select Alternative Column column->remediate_column remediate_plumbing Flush System Replace Components system_plumbing->remediate_plumbing

    Caption: Systematic workflow for troubleshooting Rilpivirine carryover.

  • Experimental Protocols for Source Isolation:

    • Test for Autosampler Carryover:

      • Replace the analytical column with a zero-dead-volume union.

      • Inject a high-concentration Rilpivirine standard followed by blank injections.

      • If carryover persists, the autosampler (injector needle, sample loop, rotor seal) is a likely source.[4]

    • Test for Column Carryover:

      • If autosampler carryover is ruled out, reinstall a brand new analytical column (and guard column, if used).

      • Repeat the injection sequence of a high-concentration standard followed by blanks.

      • If carryover is significantly reduced, the original column was the primary source.[5]

    • Test for System Plumbing Carryover:

      • If carryover is still present with a new column, other components like tubing or valves may be the cause.[1] This is less common but possible with highly adsorptive compounds.

Step 3: Implement Corrective Actions

Based on the isolated source, implement the following corrective actions.

Source of CarryoverRecommended Corrective Actions
Autosampler 1. Optimize Needle Wash: Use a strong, organic solvent wash. For Rilpivirine, a mixture of isopropanol (IPA), acetonitrile (ACN), and methanol (MeOH) can be effective. Ensure the wash volume is sufficient and the wash time is adequate.[4] 2. Modify Wash Protocol: Consider a multi-step wash, starting with a solvent that Rilpivirine is highly soluble in, followed by a weaker solvent to rinse. An autosampler needle seat backflush, if available, can be a powerful solution.[6] 3. Replace Consumables: Replace the injector rotor seal and needle if they are worn or have become sites of analyte adsorption.[1] Consider switching from a PEEK needle to a stainless steel needle if hydrophobic interactions are suspected.[7][8]
LC Column 1. Optimize Column Wash: A continuous high-organic wash may not be as effective as cycling between high and low organic mobile phases during the column wash step of the gradient.[9] This can help to "strip" adsorbed Rilpivirine from the stationary phase. 2. Increase Re-equilibration Time: A longer column equilibration time can help to wash away retained analytes.[4] 3. Select an Alternative Column: Different C18 columns can exhibit varying levels of carryover, even with the same nominal chemistry.[9] Experimenting with a different brand or a column with a different end-capping may be beneficial.
System Plumbing/Contamination 1. System Flush: Flush the entire LC system (with the column removed) with a strong solvent like isopropanol (IPA).[10] A mixture of acetonitrile, acetone, and IPA (1:1:1) can be used for very hydrophobic contaminants.[10] 2. Check Mobile Phase: Prepare fresh mobile phase and blank solutions to rule out contamination of the solvents themselves.[1]

Frequently Asked Questions (FAQs)

Q1: Why is Rilpivirine prone to carryover?

Rilpivirine is a diarylpyrimidine derivative that is non-polar and hydrophobic.[3] Compounds with these properties tend to have "sticky" behavior, meaning they can adsorb to surfaces within the LC-MS/MS system, such as tubing, injector parts, and the stationary phase of the column.[11] This adsorption can lead to the gradual release of the analyte in subsequent injections, causing carryover.

Q2: What is an acceptable level of carryover for a bioanalytical method?

For regulated bioanalysis, carryover in a blank sample following a high-concentration standard should not be greater than 20% of the lower limit of quantitation (LLOQ) for the analyte.[1]

Q3: What are the best wash solvents for minimizing Rilpivirine carryover?

There is no single universal "best" wash solvent, as the optimal choice depends on the specific LC system and conditions. However, for a hydrophobic compound like Rilpivirine, a strong organic solvent or a mixture of solvents is generally required.

Wash Solvent CompositionRationale
100% Isopropanol (IPA)Good at solvating a wide range of organic molecules and is generally safe for LC hardware.[10]
Acetonitrile/Methanol/IPA (1:1:1)A strong, aggressive organic mixture for removing stubborn hydrophobic compounds.[10]
1:1 Methanol/WaterMentioned as an injector washing solvent in a validated Rilpivirine method.[12]
Mobile Phase B (High Organic)Using the high organic component of your mobile phase is a common and often effective strategy.

It is recommended to start with a strong organic solvent mixture and optimize from there.

Q4: Can my mobile phase composition affect Rilpivirine carryover?

Yes, absolutely. The mobile phase plays a critical role in preventing and mitigating carryover.

  • Gradient Elution: A steep gradient that ends at a high percentage of organic solvent is crucial for eluting a hydrophobic compound like Rilpivirine from the column. A post-gradient hold at high organic composition can help wash the column.

  • Mobile Phase Additives: While a validated method for Rilpivirine used 0.1% acetic acid in 5 mM ammonium acetate, be aware that additives can sometimes contribute to carryover or ion suppression.[12] If you suspect this, try a simplified mobile phase.

  • pH: The pH of the mobile phase can affect the ionization state and retention of Rilpivirine, which could in turn influence its tendency for carryover.

Q5: How can I proactively prevent carryover in my Rilpivirine assays?

Proactive prevention is key to maintaining data quality and high throughput.

Proactive_Prevention cluster_method_dev Method Development cluster_routine_ops Routine Operations method_dev Method Development Considerations column_select Column Selection (Test different C18s) method_dev->column_select gradient_opt Gradient Optimization (High organic wash) method_dev->gradient_opt wash_solvent Wash Solvent Optimization method_dev->wash_solvent routine_ops Routine Best Practices seq_order Injection Sequence (Low to High Conc.) routine_ops->seq_order blank_injections Strategic Blank Injections routine_ops->blank_injections pm Preventative Maintenance (Seal/Needle Replacement) routine_ops->pm

Caption: Proactive strategies to prevent Rilpivirine carryover.

  • Injection Sequence: When possible, arrange your sample sequence from the lowest expected concentration to the highest.[4]

  • Blank Injections: Place blank injections immediately after high-concentration standards or samples in your sequence to wash the system and monitor for carryover.[11]

  • System Suitability: Before running a large batch of samples, inject a high-concentration standard followed by a blank to ensure the system is clean and carryover is within acceptable limits.

  • Regular Maintenance: Adhere to a regular preventative maintenance schedule for your LC-MS/MS system, including the replacement of common wear-and-tear parts like injector seals.[1]

References

Refinement of extraction procedures for Rilpivirine and Rilpivirine-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the extraction of Rilpivirine and its deuterated internal standard, Rilpivirine-d6, from biological matrices.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of Rilpivirine and this compound.

Issue 1: Low Analyte Recovery

Question: We are experiencing low recovery for both Rilpivirine and this compound after extraction. What are the potential causes and how can we troubleshoot this?

Answer:

Low recovery can stem from several factors throughout the extraction process. Here is a systematic approach to identifying and resolving the issue:

  • Incomplete Protein Precipitation: If using protein precipitation, ensure the precipitant (e.g., acetonitrile, methanol) is added in the correct ratio to the sample volume and that vortexing is adequate to ensure thorough mixing and complete protein removal. Inefficient precipitation can lead to the analyte being trapped in the protein pellet.

  • Suboptimal pH: The pH of the sample can influence the charge state of Rilpivirine, affecting its solubility in the extraction solvent. Ensure the pH is optimized for the chosen extraction method.

  • Incorrect Solvent Polarity (LLE): In liquid-liquid extraction (LLE), the choice of organic solvent is critical. If the solvent is not of the appropriate polarity, partitioning of the analyte from the aqueous phase to the organic phase will be inefficient. Consider solvents like a mixture of methyl-tert-butyl ether and diethyl ether.[1]

  • Insufficient Mixing/Vortexing (LLE): Ensure vigorous and adequate mixing to maximize the surface area between the aqueous and organic layers, facilitating efficient analyte transfer.

  • Phase Inversion (LLE): If the densities of the aqueous and organic phases are too similar, it can be difficult to achieve clean separation. This can be influenced by the salt concentration of the aqueous phase.

  • Analyte Adsorption: Rilpivirine may adsorb to the surface of glassware or plasticware. Using silanized glassware or low-retention plasticware can mitigate this issue.

  • Evaporation Issues: During the dry-down step, ensure the temperature is not too high, as this can lead to degradation of the analyte. Also, ensure complete evaporation of the solvent before reconstitution.

Issue 2: High Matrix Effects (Ion Suppression/Enhancement)

Question: Our LC-MS/MS analysis shows significant ion suppression for Rilpivirine, even with the use of this compound. How can we minimize matrix effects?

Answer:

Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, are a common challenge in bioanalysis.[2] Here are strategies to address this:

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to improve the removal of interfering endogenous components.

    • Solid-Phase Extraction (SPE): SPE can provide a cleaner extract compared to protein precipitation or LLE. Develop a robust SPE method by carefully selecting the sorbent, wash, and elution solvents.

    • Optimize LLE: Experiment with different extraction solvents and pH conditions to selectively extract the analyte while leaving interfering components behind.

  • Chromatographic Separation: Modify your HPLC/UHPLC method to chromatographically separate Rilpivirine and this compound from the matrix components that are causing ion suppression. This may involve:

    • Using a different column chemistry (e.g., phenyl-hexyl).[3]

    • Adjusting the mobile phase composition and gradient profile.

  • Dilution: Diluting the sample with the initial mobile phase can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.

  • Internal Standard Matching: this compound is an ideal stable isotope-labeled internal standard that should co-elute with Rilpivirine and experience similar matrix effects, thereby compensating for signal variations.[1][4] If you are still observing issues, ensure the internal standard is being added at an appropriate concentration and that there are no isotopic interferences.

Frequently Asked Questions (FAQs)

Q1: What are the recommended extraction methods for Rilpivirine and this compound from plasma?

A1: The two most common and effective methods are Liquid-Liquid Extraction (LLE) and Protein Precipitation.

  • Liquid-Liquid Extraction (LLE): This method involves extracting the analytes from the plasma using an immiscible organic solvent. A mixture of methyl-tert-butyl ether and diethyl ether has been shown to be effective.[1]

  • Protein Precipitation: This is a simpler and faster method where a solvent like acetonitrile or methanol is added to the plasma to precipitate proteins.[5][6] The supernatant containing the analytes is then collected for analysis.

Q2: What are the expected recovery rates for Rilpivirine and this compound?

A2: With an optimized LLE method, you can expect high and consistent recovery. One study reported a mean extraction recovery of 94.9% for Rilpivirine and 99.9% for the internal standard, this compound.[1]

Q3: Why is this compound used as an internal standard?

A3: this compound is a deuterated, stable isotope of Rilpivirine.[4] It is an ideal internal standard for quantitative mass spectrometry because it has nearly identical chemical and physical properties to Rilpivirine. This means it behaves similarly during extraction, chromatography, and ionization, allowing it to effectively compensate for variations in sample preparation and instrument response.[1][4]

Q4: What are the key mass spectrometry parameters for the analysis of Rilpivirine and this compound?

A4: For tandem mass spectrometry analysis in positive ionization mode, the precursor to product ion transitions are crucial for selective detection. The following transitions have been reported:[1]

  • Rilpivirine: m/z 367.1 → 128.0

  • This compound: m/z 373.2 → 134.2

Quantitative Data Summary

The following tables summarize key quantitative parameters for the extraction and analysis of Rilpivirine and this compound.

Table 1: Extraction Recovery

AnalyteExtraction MethodMatrixMean Recovery (%)Reference
RilpivirineLiquid-Liquid ExtractionHuman Plasma94.9[1]
This compoundLiquid-Liquid ExtractionHuman Plasma99.9[1]

Table 2: Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
Rilpivirine367.1128.0Positive[1]
This compound373.2134.2Positive[1]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of Rilpivirine and this compound from Human Plasma

This protocol is adapted from a validated method for the quantification of Rilpivirine in human plasma.[1]

  • Sample Preparation:

    • Pipette 50 µL of human plasma into a clean microcentrifuge tube.

    • Add the working solution of this compound (internal standard).

  • Extraction:

    • Add the extraction solvent (a mixture of methyl-tert-butyl ether and diethyl ether).

    • Vortex for 10 minutes to ensure thorough mixing.

  • Centrifugation:

    • Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes to separate the organic and aqueous layers.

  • Supernatant Transfer:

    • Carefully transfer the upper organic layer to a new tube.

  • Evaporation:

    • Evaporate the organic solvent to dryness under a stream of nitrogen gas at approximately 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in the mobile phase.

    • Vortex briefly to ensure the analyte is fully dissolved.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Protein Precipitation for Rilpivirine Extraction from Plasma

This protocol is a general procedure based on methods described for Rilpivirine extraction.[5][6]

  • Sample Preparation:

    • Pipette a known volume of plasma (e.g., 100 µL) into a microcentrifuge tube.

    • Add the this compound internal standard.

  • Precipitation:

    • Add 3 volumes of cold acetonitrile (e.g., 300 µL).

    • Vortex vigorously for 1-2 minutes to precipitate the plasma proteins.

  • Centrifugation:

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully collect the supernatant and transfer it to a clean tube.

  • Evaporation (Optional but Recommended):

    • For increased sensitivity, the supernatant can be evaporated to dryness and reconstituted in a smaller volume of mobile phase.

  • Analysis:

    • Inject the supernatant (or reconstituted sample) into the LC-MS/MS system.

Visualized Workflows

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Processing & Analysis start 50 µL Plasma is Add this compound (IS) start->is add_solvent Add LLE Solvent (MTBE/Diethyl Ether) is->add_solvent vortex Vortex (10 min) add_solvent->vortex centrifuge Centrifuge (10,000 rpm, 5 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Liquid-Liquid Extraction (LLE) Workflow.

PP_Workflow cluster_prep Sample Preparation cluster_precipitation Precipitation cluster_analysis Analysis start 100 µL Plasma is Add this compound (IS) start->is add_acn Add Cold Acetonitrile (3 vol) is->add_acn vortex Vortex (2 min) add_acn->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge collect Collect Supernatant centrifuge->collect analyze LC-MS/MS Analysis collect->analyze

Caption: Protein Precipitation Workflow.

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation: The Case for Rilpivirine-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug development, the precise quantification of therapeutic agents in biological matrices is paramount. This process, known as bioanalytical method validation, ensures the reliability and accuracy of pharmacokinetic, toxicokinetic, and bioequivalence studies. A critical component of this validation, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, is the choice of an appropriate internal standard (IS). This guide provides a comprehensive comparison of Rilpivirine-d6, a deuterated stable isotope-labeled internal standard, with alternative internal standards for the bioanalysis of the non-nucleoside reverse transcriptase inhibitor, Rilpivirine.

The Gold Standard: Stable Isotope-Labeled Internal Standards

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation.[1][2][3][4][5] A recurring theme in these guidelines is the emphasis on ensuring the reliability and reproducibility of analytical methods. The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is widely considered the gold standard in LC-MS/MS-based bioanalysis.[6][7] This is because an SIL IS is chemically identical to the analyte, differing only in the presence of heavy isotopes. This near-identical physicochemical behavior allows it to effectively compensate for variability during sample preparation, chromatography, and ionization.[6][7]

This compound: A Superior Choice for Rilpivirine Bioanalysis

This compound is the deuterium-labeled version of Rilpivirine.[8] Its utility as an internal standard in the quantification of Rilpivirine in human plasma has been successfully demonstrated in multiple validated LC-MS/MS methods.[9] These studies highlight its ability to ensure high precision and accuracy, essential for clinical and bioequivalence studies.

Comparative Performance Data

To illustrate the advantages of this compound, the following tables summarize key validation parameters from a representative LC-MS/MS method using this compound, compared to expected outcomes with a hypothetical structural analog internal standard. A structural analog is a compound with a similar chemical structure to the analyte but is not isotopically labeled.

Validation Parameter This compound (Observed/Expected Performance) Structural Analog IS (Potential Performance Issues)
Linearity (r²) >0.99>0.99 (Generally achievable)
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[9]Potentially higher due to differences in ionization efficiency
Precision (%CV) Intra-day: <15%Inter-day: <15%May exceed 15% due to differential matrix effects
Accuracy (%Bias) Within ±15% of nominal valuesMay exceed ±15% due to inconsistent recovery
Mean Extraction Recovery Rilpivirine: 94.9%this compound: 99.9%[9]Variable and different from the analyte
Matrix Effect IS-normalized matrix factor: 0.98 - 1.02[9]Significant ion suppression or enhancement, not compensated for by the IS
Stability Stable under various storage conditions (bench-top, freeze-thaw)[9]May exhibit different stability profile than the analyte

Table 1: Comparison of Key Bioanalytical Validation Parameters. The data for this compound is based on published literature, demonstrating its robust performance. The potential issues with a structural analog IS are common challenges encountered in bioanalytical method development.

Experimental Protocols for Validation

To objectively evaluate the performance of this compound, a comprehensive validation study should be conducted according to FDA and EMA guidelines.

I. Preparation of Stock and Working Solutions
  • Stock Solutions: Prepare individual stock solutions of Rilpivirine and this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the Rilpivirine stock solution to create calibration standards (CS) and quality control (QC) samples at various concentration levels. A separate working solution of this compound is prepared for use as the internal standard.

II. Sample Preparation

A common and effective method for extracting Rilpivirine from plasma is liquid-liquid extraction (LLE).

  • To 50 µL of human plasma, add 25 µL of the this compound working solution.

  • Add 1 mL of an extraction solvent mixture (e.g., methyl-tert-butyl ether and diethyl ether).[9]

  • Vortex for 10 minutes and centrifuge at 4000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

III. LC-MS/MS Conditions
  • Chromatographic Column: A C18 column is typically used for separation.[9]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ionization mode is used for detection. The precursor-to-product ion transitions for Rilpivirine (m/z 367.1 → 128.0) and this compound (m/z 373.2 → 134.2) are monitored.[9]

IV. Validation Experiments

The following validation experiments are essential to demonstrate the method's performance:

  • Selectivity and Specificity: Analyze blank plasma samples from multiple sources to ensure no interference at the retention times of Rilpivirine and this compound.

  • Linearity and Range: Analyze calibration standards at a minimum of six concentration levels to establish the linear range of the assay.

  • Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on multiple days to determine the intra- and inter-day accuracy and precision.

  • Recovery: Compare the analyte response in extracted samples to that of unextracted samples to determine the extraction efficiency.

  • Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte and internal standard.

  • Stability: Assess the stability of the analyte in plasma under various conditions, including short-term (bench-top), long-term (frozen), and after freeze-thaw cycles.[9]

Visualizing the Workflow and Rationale

To further clarify the processes and concepts discussed, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is extract Liquid-Liquid Extraction add_is->extract evap Evaporate & Reconstitute extract->evap lc LC Separation evap->lc ms MS/MS Detection lc->ms quant Quantification ms->quant

Caption: Experimental workflow for Rilpivirine bioanalysis.

G cluster_ideal Ideal Internal Standard Properties cluster_rilpivirine_d6 This compound Attributes p1 Chemically Identical a1 Isotopically Labeled p1->a1 fulfills p2 Co-elutes with Analyte a2 Identical Retention Time p2->a2 fulfills p3 Same Ionization Efficiency a3 Compensates for Matrix Effects p3->a3 fulfills p4 Mass Difference a4 m/z +6 Da p4->a4 fulfills

Caption: this compound meets ideal internal standard criteria.

Conclusion

The selection of a suitable internal standard is a critical decision in the development of a robust and reliable bioanalytical method. While structural analogs can be used, they often introduce variability that can compromise data quality. This compound, as a stable isotope-labeled internal standard, demonstrates superior performance by closely mimicking the behavior of Rilpivirine throughout the analytical process. This leads to more accurate and precise quantification, ensuring the integrity of data in crucial drug development studies. The experimental evidence and established validation protocols strongly support the use of this compound as the preferred internal standard for the bioanalysis of Rilpivirine.

References

Establishing Linearity and Range for Rilpivirine Bioanalytical Assays Utilizing Rilpivirine-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for establishing linearity and range in bioanalytical assays for the antiretroviral drug Rilpivirine, with a specific focus on the use of its deuterated internal standard, Rilpivirine-d6. The presented data and protocols are synthesized from published, peer-reviewed research and international regulatory guidelines to ensure scientific rigor and compliance.

Introduction to Linearity and Range in Bioanalytical Assays

In quantitative bioanalysis, linearity demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte within a given range. The range of the assay is defined by the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ), representing the concentration boundaries within which the assay is accurate and precise. Establishing a reliable linear range is a critical component of bioanalytical method validation, ensuring the integrity of pharmacokinetic and other quantitative studies. This process is governed by stringent guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH).[1][2][3][4][5][6][7]

Comparative Performance of Rilpivirine Assays

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for the quantification of Rilpivirine in biological matrices due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as this compound, is best practice as it closely mimics the analyte's behavior during sample preparation and ionization, correcting for potential matrix effects and variability.

The following table summarizes the linearity and range of several published LC-MS/MS methods for Rilpivirine quantification.

Linearity Range Matrix Internal Standard Correlation Coefficient (r²) Reference
0.5–200 ng/mLHuman PlasmaThis compound>0.99[8]
2–1000 ng/mLRat SerumDidanosine≥0.99[9][10]
18–715 ng/mLHuman PlasmaNot SpecifiedLinear[11]
0.03–0.14 µg/mL (30-140 ng/mL)Not SpecifiedNot Specified0.9997[12]

As evidenced by the data, Rilpivirine assays can achieve a broad linear range, accommodating a wide spectrum of concentrations relevant to clinical and preclinical studies. The use of this compound as an internal standard is a common and effective strategy.[8]

Experimental Protocol for Establishing Linearity and Range

This section details a generalized, robust protocol for determining the linearity and range of a Rilpivirine assay using LC-MS/MS with this compound as an internal standard. This protocol is based on established methodologies and regulatory guidelines.[2][3][8][9][10]

1. Preparation of Stock and Working Solutions:

  • Rilpivirine Stock Solution (1 mg/mL): Accurately weigh and dissolve Rilpivirine reference standard in a suitable organic solvent (e.g., methanol).

  • This compound Stock Solution (1 mg/mL): Prepare the internal standard (IS) stock solution in the same manner as the analyte.

  • Working Solutions: Prepare serial dilutions of the Rilpivirine stock solution to create a series of working solutions for calibration standards and quality control (QC) samples. The concentrations should span the expected therapeutic or experimental range.

2. Preparation of Calibration Standards and Quality Control Samples:

  • Calibration Standards: Spike a blank biological matrix (e.g., human plasma) with the Rilpivirine working solutions to achieve a minimum of six to eight non-zero concentration levels. The lowest concentration will be the LLOQ and the highest the ULOQ.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of four concentration levels: LLOQ, low QC (≤3x LLOQ), medium QC, and high QC (≥75% of ULOQ).

3. Sample Preparation (Liquid-Liquid Extraction Example):

  • To 50 µL of plasma sample (calibration standard, QC, or unknown), add a fixed amount of this compound working solution.

  • Add a mixture of methyl-tert-butyl ether and diethyl ether.[8]

  • Vortex mix and centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Chromatographic Conditions:

    • Column: A suitable C18 column (e.g., Gemini C18, 150 x 4.6 mm, 5 µm).[8]

    • Mobile Phase: A gradient or isocratic mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile/methanol).

    • Flow Rate: A typical flow rate is around 0.5-1.0 mL/min.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • Precursor → Product Ion Transitions:

      • Rilpivirine: m/z 367.1 → 128.0[8]

      • This compound: m/z 373.2 → 134.2[8]

5. Data Analysis and Acceptance Criteria:

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio (Rilpivirine/Rilpivirine-d6) against the nominal concentration of the calibration standards.

  • Linear Regression: Apply a linear, weighted (e.g., 1/x or 1/x²) regression analysis to the calibration curve.

  • Acceptance Criteria for Linearity:

    • The correlation coefficient (r²) should be ≥ 0.99.[9][10]

    • The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value, except for the LLOQ, which should be within ±20%.[7]

    • At least 75% of the calibration standards must meet this criterion.[7]

Workflow for Establishing Linearity and Range

The following diagram illustrates the logical workflow for establishing the linearity and range of the Rilpivirine assay.

G Workflow for Linearity and Range Determination cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Evaluation cluster_validation Validation prep_stock Prepare Rilpivirine & This compound Stock Solutions prep_working Prepare Working Solutions (Calibration & QC) prep_stock->prep_working prep_samples Spike Blank Matrix to Create Calibration Standards & QCs prep_working->prep_samples sample_extraction Sample Extraction (e.g., LLE) prep_samples->sample_extraction lcms_analysis LC-MS/MS Analysis (MRM Mode) sample_extraction->lcms_analysis peak_integration Peak Integration & Area Ratio Calculation (Analyte/IS) lcms_analysis->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve linear_regression Perform Weighted Linear Regression calibration_curve->linear_regression acceptance_criteria Evaluate Against Acceptance Criteria (r², Accuracy of Standards) linear_regression->acceptance_criteria establish_range Establish Linear Range (LLOQ to ULOQ) acceptance_criteria->establish_range

Caption: Workflow for establishing linearity and range in a Rilpivirine bioanalytical assay.

Conclusion

The establishment of a well-defined linear range is a cornerstone of a reliable bioanalytical method. For Rilpivirine, LC-MS/MS methods utilizing this compound as an internal standard have demonstrated excellent linearity over concentration ranges pertinent to both research and clinical applications. By adhering to the detailed experimental protocols and the systematic workflow outlined in this guide, researchers and drug development professionals can confidently validate their Rilpivirine assays in accordance with global regulatory standards, thereby ensuring the generation of high-quality, reproducible data.

References

Assessing Accuracy and Precision in Bioanalysis: A Comparative Guide to Rilpivirine-d6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the non-nucleoside reverse transcriptase inhibitor Rilpivirine, the choice of an appropriate internal standard is paramount to ensuring the accuracy and precision of bioanalytical methods. This guide provides a comprehensive comparison of Rilpivirine-d6 as an internal standard against other alternatives, supported by experimental data and detailed methodologies for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

Performance Comparison of Internal Standards

This compound, a deuterated stable isotope of Rilpivirine, is widely utilized as an internal standard in quantitative bioanalysis due to its chemical and physical similarity to the analyte, which allows it to mimic the analyte's behavior during sample preparation and analysis.[1][2][3] This minimizes variability and enhances the reliability of the results.

The following tables summarize the performance characteristics of LC-MS/MS methods using this compound and other internal standards for the quantification of Rilpivirine in human plasma.

Table 1: Method Validation Parameters with this compound as Internal Standard

ParameterResultReference
Linearity Range0.5 - 200 ng/mL[1]
AccuracyWithin ±15% of nominal values[1]
Precision (%RSD)< 15%[1]
Mean Extraction Recovery (Rilpivirine)94.9%[1]
Mean Extraction Recovery (this compound)99.9%[1]
IS-Normalized Matrix Factor0.98 - 1.02[1]

Table 2: Comparison with Alternative Internal Standards

Internal StandardLinearity Range (Rilpivirine)AccuracyPrecision (%CV)Extraction Recovery (Rilpivirine)Reference
Didanosine2 - 1000 ng/mLPrecise and AccurateNot specified74%[4]
[13C6]-Rilpivirine0.00300 - 3.00 mg/L98.5% (between-day)< 5.0%95%[5]
Elvitegravir-d65 - 2500 ng/mL3.8 - 7.2%3 - 6.3% (inter-day)Not specified[6]

The data indicates that while other internal standards can be used, the stable isotope-labeled this compound and [13C6]-Rilpivirine demonstrate excellent performance, with high recovery and minimal matrix effects, making them ideal choices for robust bioanalytical assays.

Experimental Protocols

The following is a generalized experimental protocol for the quantification of Rilpivirine in human plasma using this compound as an internal standard, based on common methodologies found in the literature.[1][5][6]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 50 µL of human plasma, add 25 µL of this compound internal standard working solution.

  • Vortex for 30 seconds.

  • Add 1 mL of a mixture of methyl-tert-butyl ether and diethyl ether (80:20, v/v) as the extraction solvent.

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. Chromatographic Conditions

  • HPLC System: Agilent 1200 Series or equivalent

  • Column: Gemini C18 (150 x 4.6 mm, 5 µm) or equivalent[1]

  • Mobile Phase: A mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile (proportions may vary, e.g., 35:65 v/v)[5]

  • Flow Rate: 0.5 mL/min[5]

  • Column Temperature: 40°C[5]

  • Injection Volume: 10 µL

3. Mass Spectrometric Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Precursor → Product Ion Transitions:

    • Rilpivirine: m/z 367.1 → 128.0[1]

    • This compound: m/z 373.2 → 134.2[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Visualizing the Workflow

The following diagrams illustrate the key processes in a typical bioanalytical workflow utilizing this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing start Plasma Sample add_is Spike with this compound start->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification data_acquisition->quantification results Results (Accuracy & Precision) quantification->results

Caption: Bioanalytical workflow for Rilpivirine quantification.

logical_relationship rilpivirine Rilpivirine (Analyte) sample_prep Sample Preparation Variability rilpivirine->sample_prep rilpivirine_d6 This compound (Internal Standard) rilpivirine_d6->sample_prep accurate_quantification Accurate & Precise Quantification rilpivirine_d6->accurate_quantification Correction instrumental_variation Instrumental Variation sample_prep->instrumental_variation instrumental_variation->accurate_quantification

Caption: Role of this compound in ensuring accuracy.

References

Rilpivirine-d6 for Proficiency Testing and Quality Control: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antiretroviral drug monitoring and pharmacokinetic studies, the accuracy and reliability of analytical methods are paramount. This guide provides a detailed comparison of Rilpivirine-d6, a deuterated stable isotope-labeled internal standard, with non-deuterated alternatives for the quantitative analysis of Rilpivirine in biological matrices. This objective assessment is intended for researchers, scientists, and drug development professionals to aid in the selection of the most appropriate internal standard for their specific bioanalytical needs.

Superior Performance of this compound as an Internal Standard

Stable isotope-labeled internal standards, such as this compound, are widely considered the gold standard in quantitative mass spectrometry.[1][2] Their chemical and physical properties are nearly identical to the analyte of interest, ensuring they co-elute chromatographically and experience similar ionization effects. This intrinsic characteristic allows them to effectively compensate for variations during sample preparation and analysis, including extraction efficiency, matrix effects, and instrument response fluctuations.

A key advantage of using a deuterated internal standard like this compound is its ability to minimize analytical variability and improve data accuracy and precision.[1] A reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the quantification of Rilpivirine in human plasma using this compound as an internal standard.[3] This method demonstrated excellent performance in terms of linearity, recovery, and minimal matrix effects.[3]

Comparison with Structural Analog Internal Standards

While deuterated internal standards are preferred, their availability or cost can sometimes lead researchers to consider structural analogs. These are compounds with similar chemical structures to the analyte but are not isotopically labeled. For Rilpivirine analysis, compounds like didanosine and nevirapine have been utilized as structural analog internal standards in some LC-MS/MS methods.

However, structural analogs may not perfectly mimic the behavior of the analyte during analysis. Differences in physicochemical properties can lead to variations in extraction recovery and chromatographic retention times, and they may not fully compensate for matrix-induced ionization suppression or enhancement.

Performance Data: this compound vs. Structural Analogs

The following table summarizes the performance characteristics of LC-MS/MS methods for Rilpivirine quantification using this compound and two different structural analog internal standards. The data is compiled from separate studies and, therefore, should be interpreted with the consideration that experimental conditions were not identical.

Performance MetricThis compound[3]Didanosine[4]Nevirapine
Linearity Range 0.5 - 200 ng/mL2 - 1000 ng/mL0.51 - 200 ng/mL
Mean Extraction Recovery of Analyte 94.9%73.57% - 79.46%>69.5%
Mean Extraction Recovery of Internal Standard 99.9%Not ReportedNot Reported
IS-Normalized Matrix Factor 0.98 - 1.02Not ReportedNot Reported
Intra-day Precision (%RSD) < 3.3%< 15%Within acceptable limits
Inter-day Precision (%RSD) < 3.3%< 15%Within acceptable limits
Accuracy 100.0% - 100.6%Within acceptable limitsWithin acceptable limits

Experimental Protocols

Method Using this compound Internal Standard[3]

1. Sample Preparation:

  • To 50 µL of human plasma, add the internal standard solution (this compound).

  • Perform liquid-liquid extraction using a mixture of methyl-tert-butyl ether and diethyl ether.

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in the mobile phase.

2. LC-MS/MS Analysis:

  • Chromatographic Column: Gemini C18 (150 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Triple quadrupole.

  • Ionization Mode: Positive electrospray ionization (ESI).

  • Monitored Transitions:

    • Rilpivirine: m/z 367.1 → 128.0

    • This compound: m/z 373.2 → 134.2

Method Using Didanosine Internal Standard[4]

1. Sample Preparation:

  • To 50 µL of rat serum, add the internal standard solution (didanosine).

  • Perform liquid-liquid extraction.

  • Evaporate the organic layer.

  • Reconstitute the residue.

2. LC-MS/MS Analysis:

  • Chromatographic Column: Discovery C18 (50 x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile, methanol, and 0.1% acetic acid in 5 mM ammonium acetate.

  • Flow Rate: 0.6 mL/min.

  • Mass Spectrometer: Not specified.

  • Ionization Mode: Not specified.

  • Monitored Transitions: Not specified.

Experimental Workflow

The following diagram illustrates the typical workflow for the LC-MS/MS analysis of Rilpivirine using an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma/Serum Sample add_is Add Internal Standard (this compound or Analog) start->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification results Results quantification->results

References

Comparative analysis of Rilpivirine levels with different analytical methods

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Analytical Methods for Rilpivirine Quantification

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantification of Rilpivirine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1. The selection of an appropriate analytical method is critical for accurate pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. This document presents a detailed analysis of reported methods, including High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to aid researchers in choosing the most suitable technique for their specific needs.

Quantitative Performance of Analytical Methods

The following table summarizes the key performance parameters of different analytical methods used for the quantification of Rilpivirine. These parameters are essential for evaluating the sensitivity, accuracy, and precision of each method.

Analytical MethodMatrixLinearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Accuracy/Recovery (%)
RP-HPLC Pharmaceutical Dosage Form40 - 602.357.1399.91 - 100.16
RP-HPLC Pharmaceutical Formulation12.5 - 37.50.20.698.0 - 102.0
RP-HPLC Bulk and Pharmaceutical Dosage Form10 - 502.989.9898.9
RP-HPLC Pharmaceutical Dosage Form0.625 - 7.50.2020.613Not Reported
UPLC-MS/MS Human Plasma0.003 - 3.00Not ReportedNot Reported97.6 - 98.5
LC-MS/MS Human Plasma0.5 - 200 (ng/mL)Not ReportedNot Reported94.9 (Extraction Recovery)
LC-MS/MS Active Pharmaceutical Ingredients0.03 - 0.14Not ReportedNot ReportedNot Reported

Experimental Protocols

Below are detailed experimental methodologies for the key analytical techniques cited in this guide.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is widely used for the routine analysis of Rilpivirine in pharmaceutical dosage forms.

  • Instrumentation : Agilent 1260 infinity II with a diode array detector.

  • Column : Agilent Zorbax Bonus-RP (250 x 4.6 mm, 5 µm).

  • Mobile Phase : A mixture of buffer and acetonitrile (20:80, v/v). The buffer consists of 10 Mmol/L Sodium Dihydrogen Phosphate with the pH adjusted to 3.0 using ortho-phosphoric acid.

  • Flow Rate : 1 mL/min.

  • Detection Wavelength : 304 nm.

  • Oven Temperature : 30°C.

  • Sample Preparation (Tablets) :

    • Weigh and crush 10 tablets to obtain a fine powder.

    • Weigh a quantity of powder equivalent to 5mg of Rilpivirine and transfer it to a 10 ml volumetric flask.

    • Add 5 ml of diluent and sonicate for 10 minutes.

    • Make up the volume to 10 ml with the diluent (Concentration: 500 µg/ml).

    • Pipette 1.0 ml of this solution into a 10 ml volumetric flask and dilute to the mark with the diluent (Final Concentration: 50 µg/ml).

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method is highly sensitive and selective, making it suitable for the quantification of Rilpivirine in biological matrices like human plasma.

  • Instrumentation : A reversed-phase ultra-high performance liquid chromatography system coupled with a tandem mass spectrometer.[1]

  • Column : HSS T3 column with a guard column, maintained at 40 °C.[1]

  • Mobile Phase : A gradient of 65% 0.1% formic acid in water (A) and 35% 0.1% formic acid in acetonitrile (B).[1]

  • Flow Rate : 0.5 mL/min.[1]

  • Detection : Tandem mass spectrometry (MS/MS).[1]

  • Internal Standards : [2H3]-CAB and [13C6]-RPV are used as internal standards.[1]

  • Sample Preparation (Human Plasma) : Protein precipitation of plasma samples is performed using methanol.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This robust method is suitable for bioequivalence studies and the quantification of Rilpivirine in human plasma.

  • Instrumentation : A liquid chromatography system coupled with a triple quadrupole mass spectrometer.[2]

  • Column : Gemini C18 (150 × 4.6 mm, 5 µm) analytical column.[2]

  • Mobile Phase : Specific composition not detailed, but generally a mixture of an aqueous and organic phase suitable for reversed-phase chromatography.

  • Run Time : 2.2 minutes.[2]

  • Detection : Mass spectrometry in the positive ionization mode, monitoring the precursor to product ion transitions of m/z 367.1 → 128.0 for Rilpivirine.[2]

  • Internal Standard : Rilpivirine-d6 (deuterated analogue).[2]

  • Sample Preparation (Human Plasma) : Liquid-liquid extraction with a mixture of methyl-tert-butyl ether and diethyl ether from 50 μL of plasma.[2]

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the different analytical methods described.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_hplc HPLC / UPLC cluster_detection Detection cluster_data Data Analysis Sample Sample (Pharmaceutical or Biological) Extraction Extraction / Dilution Sample->Extraction Chromatography Chromatographic Separation (e.g., C18 Column) Extraction->Chromatography UV_Detector UV Detector Chromatography->UV_Detector MS_Detector Mass Spectrometer (MS/MS) Chromatography->MS_Detector Quantification Quantification UV_Detector->Quantification MS_Detector->Quantification

Caption: General workflow of analytical methods for Rilpivirine quantification.

This guide provides a foundational comparison of analytical methods for Rilpivirine. Researchers should consult the primary literature for more in-depth information and validation details specific to their application. The choice of method will ultimately depend on the required sensitivity, the nature of the sample matrix, and the available instrumentation.

References

Rilpivirine-d6: A Comparative Guide to its Performance in Biological Fluids

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is paramount for the accurate quantification of therapeutic agents in biological matrices. This guide provides a comprehensive comparison of Rilpivirine-d6's performance against other internal standards in various biological fluids, supported by experimental data and detailed protocols.

Rilpivirine, a non-nucleoside reverse transcriptase inhibitor, is a key component in antiretroviral therapy. Accurate measurement of its concentration in different biological fluids is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. The stable isotope-labeled analogue, this compound, is widely employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays due to its similar physicochemical properties to the analyte, which helps to compensate for variability in sample preparation and instrument response.

Performance in Human Plasma

Human plasma is the most common matrix for monitoring Rilpivirine levels. Several validated LC-MS/MS methods have demonstrated the robust performance of this compound as an internal standard.

A study by Patel et al. (2014) established a simple, precise, and rapid method for Rilpivirine quantification in human plasma using this compound. The assay exhibited excellent linearity over a concentration range of 0.5-200 ng/mL.[1] The mean extraction recovery for Rilpivirine was 94.9%, while the internal standard, this compound, showed a consistent and reproducible recovery of 99.9%.[1] Furthermore, the internal standard-normalized matrix factor ranged from 0.98 to 1.02, indicating minimal matrix effects.[1] Stability assessments showed that Rilpivirine was stable in plasma under various conditions, including benchtop storage, freeze-thaw cycles, and long-term storage.[1]

ParameterThis compound Performance in Human PlasmaReference
Linearity Range0.5 - 200 ng/mL[1]
Mean Extraction Recovery (Analyte)94.9%[1]
Mean Extraction Recovery (IS)99.9%[1]
IS-Normalized Matrix Factor0.98 - 1.02[1]
StabilityStable under bench top, freeze-thaw, and long-term storage[1]

Performance in Other Biological Fluids

The utility of this compound extends beyond plasma to other important biological matrices, enabling a comprehensive understanding of the drug's distribution.

Genital and Rectal Fluids

A robust LC-MS/MS method was developed and validated for the quantification of Rilpivirine in human plasma, genital/rectal biofluids, and mucosal tissues. This method utilized a stable isotope-labeled internal standard, (13)C-d4-RPV, which is structurally similar to this compound. The assay was validated over a concentration range of 0.5-400 ng/mL, and both inter- and intra-assay precision and accuracy met the acceptance criteria set by the US FDA.[2]

Cerebrospinal Fluid (CSF)

The penetration of antiretroviral drugs into the central nervous system is critical for controlling viral replication in this sanctuary site. A study on the pharmacokinetics of Rilpivirine in CSF used an internal standard for quantification. The method demonstrated a linear range of 1–2000 ng/mL with a lower limit of quantification of 1 ng/mL. The accuracy and precision of the quality control samples in both plasma and CSF were within the acceptable limits of <15%.[3]

Comparison with Alternative Internal Standards

While this compound is a widely accepted internal standard, other compounds have also been used for the quantification of Rilpivirine.

Internal StandardMatrixKey Performance CharacteristicsReference
This compound Human PlasmaHigh and reproducible recovery (99.9%), minimal matrix effect.[1]
(13)C-d4-RPV Human Plasma, Genital/Rectal Fluids & TissuesValidated over 0.5-400 ng/mL, meets FDA guidelines for precision and accuracy.[2]
Nevirapine Human PlasmaUsed in an LC-MS/MS method with a linearity of 0.51-200 ng/mL and extraction recoveries >69.5%.[4]
Didanosine Rat SerumEmployed in a method with a linearity of 2-1000 ng/mL and a recovery of approximately 74%.[5]

The choice of internal standard can influence the outcome of a bioanalytical method. Stable isotope-labeled internal standards like this compound and (13)C-d4-RPV are generally preferred as they co-elute with the analyte and exhibit similar ionization efficiency, leading to more accurate and precise results by effectively compensating for matrix effects and variations in instrument response. Structural analogs like Nevirapine and Didanosine can also be used but may not perfectly mimic the behavior of Rilpivirine during sample processing and analysis.

Experimental Protocols

Quantification of Rilpivirine in Human Plasma using this compound

Sample Preparation: A 50 µL aliquot of human plasma is subjected to liquid-liquid extraction using a mixture of methyl-tert-butyl ether and diethyl ether. This compound is used as the internal standard.[1]

Chromatographic Conditions: The chromatographic separation is achieved on a Gemini C18 analytical column (150 × 4.6 mm, 5 µm) with a run time of 2.2 minutes.[1]

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in the positive ionization mode is used. The precursor-to-product ion transitions monitored are m/z 367.1 → 128.0 for Rilpivirine and m/z 373.2 → 134.2 for this compound.[1]

Visualizing the Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma (50 µL) add_is Add this compound (IS) plasma->add_is lle Liquid-Liquid Extraction (methyl-tert-butyl ether/diethyl ether) add_is->lle evap Evaporation & Reconstitution lle->evap lc Chromatographic Separation (Gemini C18 column) evap->lc ms Mass Spectrometric Detection (Positive Ionization, MRM) lc->ms quant Quantification (Analyte/IS Peak Area Ratio) ms->quant

References

Safety Operating Guide

Proper Disposal of Rilpivirine-d6: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of Rilpivirine-d6, a deuterated internal standard used for the quantification of Rilpivirine.[1][2] Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. This compound should be considered hazardous until comprehensive toxicological data is available.[1] The non-deuterated form, Rilpivirine, is classified as harmful and an environmental hazard.[3]

Hazard Profile and Safety Data

It is crucial to handle this compound with care, employing appropriate personal protective equipment (PPE) as indicated in the safety data sheets.[4] The toxicological properties of this compound have not been fully investigated; therefore, it should be handled as a hazardous substance.[1][4] The known hazards of the parent compound, Rilpivirine, are summarized below and should be considered when handling its deuterated form.

Hazard ClassificationDescriptionGHS Hazard StatementCitations
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.H302+H312+H332[3][5]
Eye Irritation Causes serious eye irritation.H319[3][5]
Aquatic Hazard (Acute) Very toxic to aquatic life.H400[3]
Aquatic Hazard (Chronic) Very toxic to aquatic life with long-lasting effects.H410[3]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the mandatory steps for the safe disposal of this compound from a laboratory setting. The primary method of disposal for pharmaceutical waste is incineration through a licensed hazardous waste management company.[6][7] Never dispose of this compound down the drain or in regular solid waste.[8][9]

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risk.[4]

  • Eye Protection: Wear safety glasses or chemical goggles.[4][5]

  • Hand Protection: Wear appropriate chemical-resistant gloves.[4][5]

  • Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[4]

  • Handling: Avoid generating dust. Wash hands thoroughly after handling.[1][5]

2. Waste Segregation and Collection:

  • Identify Waste Streams: All materials that have come into contact with this compound must be treated as hazardous waste. This includes:

    • Unused or expired solid this compound.

    • Solutions containing this compound.

    • Contaminated labware (e.g., vials, pipette tips, syringes).

    • Contaminated PPE (e.g., gloves, disposable lab coats).[6][9]

  • Solid Waste:

    • Place pure this compound and contaminated solids into a dedicated, properly labeled hazardous waste container.

    • The container must be sealable, durable, and compatible with the waste.[4]

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • If dissolved in an organic solvent like DMSO, the container must be appropriate for flammable liquid waste.[1][2]

  • Sharps Waste:

    • Syringes or needles contaminated with this compound should first be emptied into the appropriate liquid waste container before the sharp itself is disposed of in a designated sharps container.[6][8]

3. Labeling and Storage:

  • Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Environmental Hazard").

  • Storage: Store the sealed waste containers in a designated, secure secondary containment area away from incompatible materials.[4] This area should be clearly marked as a hazardous waste accumulation site.

4. Final Disposal:

  • Professional Disposal: Arrange for the collection of the hazardous waste by a certified environmental waste management service.[9] Do not attempt to treat or dispose of the chemical waste on-site unless approved treatment technologies are available and you are trained and certified to do so.[8]

  • Documentation: Maintain all necessary documentation related to the generation, storage, and disposal of the hazardous waste as required by local and national regulations, such as those from the Environmental Protection Agency (EPA).[6][10]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper handling and disposal of this compound waste in a laboratory setting.

G cluster_prep Preparation & Handling cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_storage Storage & Disposal start This compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_waste Assess Waste Type ppe->assess_waste solid Solid Waste (e.g., powder, contaminated vials) assess_waste->solid Solid liquid Liquid Waste (e.g., solutions in DMSO) assess_waste->liquid Liquid sharps Contaminated Sharps (e.g., needles, syringes) assess_waste->sharps Sharps solid_container Place in Labeled Solid Hazardous Waste Container solid->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid->liquid_container sharps_container Empty liquid into waste container, then place sharp in Sharps Container sharps->sharps_container store Store Sealed Containers in Designated Secondary Containment Area solid_container->store liquid_container->store sharps_container->store vendor_pickup Arrange for Pickup by Certified Hazardous Waste Vendor store->vendor_pickup end Incineration & Final Disposal vendor_pickup->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Rilpivirine-d6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides immediate and essential safety, operational, and disposal information for Rilpivirine-d6, a deuterated analog of the non-nucleoside reverse transcriptase inhibitor, Rilpivirine.

Hazard Identification and General Precautions

This compound should be handled as a hazardous substance. The toxicological properties of the deuterated form have not been fully investigated[1][2]. The non-deuterated parent compound, Rilpivirine, is classified as harmful if swallowed, inhaled, or in contact with skin, and it can cause serious eye irritation[3][4]. It is also very toxic to aquatic life with long-lasting effects[3]. Therefore, stringent adherence to safety protocols is required to minimize exposure risk.

General Handling Precautions:

  • Work in a well-ventilated area, preferably within a chemical fume hood or with local exhaust ventilation[2][3].

  • Avoid the generation of dust or aerosols[4].

  • Wash hands thoroughly with soap and water after handling and before breaks or meals[2][3].

  • Keep the compound away from food, beverages, and animal feed[3].

  • Store this compound in a tightly sealed container in a designated, secure area[2]. For long-term storage, -20°C is recommended to maintain stability for at least four years[1][5].

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to establish a barrier between the handler and the hazardous compound. The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Guidelines
Hands Chemotherapy-rated GlovesDouble gloving is recommended. Gloves should be powder-free nitrile and meet ASTM D6978 standards. Change gloves every 30-60 minutes or immediately upon contamination[6][7][8].
Eyes/Face Safety Glasses with Side Shields & Face ShieldUse chemical splash goggles if there is a risk of splashing. A face shield provides an additional layer of protection[2][4].
Body Disposable, Impermeable GownThe gown should be long-sleeved with a closed back and knit or elastic cuffs to ensure full coverage[8][9].
Respiratory NIOSH-approved RespiratorFor handling powders outside of a containment device, a fit-tested N95 or higher-rated respirator is necessary. For unpacking shipments or managing spills, a powered air-purifying respirator (PAPR) with appropriate cartridges may be required[2][6][8].
Feet Shoe CoversDisposable shoe covers should be worn to prevent the tracking of contaminants out of the laboratory area[7].

Operational Plan: Step-by-Step Handling Protocol

A structured workflow is essential to ensure safety and procedural consistency.

1. Preparation and Weighing:

  • Don all required PPE as outlined in the table above.

  • Perform all manipulations of solid this compound within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.

  • Use dedicated equipment (spatulas, weigh boats) for handling. If not disposable, decontaminate them thoroughly after use.

2. Solution Preparation:

  • This compound is soluble in organic solvents like DMSO[1].

  • When dissolving, add the solvent slowly to the solid to prevent splashing.

  • Cap the vial or container securely before vortexing or sonicating to ensure complete dissolution.

3. Experimental Use:

  • All procedures involving this compound, whether in solid or solution form, should be conducted within a fume hood.

  • Utilize Luer-lock syringes and needleless systems where possible to minimize the risk of spills and aerosol generation[6].

4. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Ensure proper respiratory protection (a chemical cartridge respirator may be necessary for large spills) before re-entering[7].

  • Contain the spill using a chemical spill kit. Absorb liquids with appropriate materials. For powders, gently cover with a damp absorbent pad to avoid creating dust.

  • Clean the spill area with a deactivating and cleaning agent.

  • All materials used for cleanup must be disposed of as hazardous waste.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: All solid this compound waste and solutions should be collected in a clearly labeled, sealed hazardous waste container.

  • Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, gowns, shoe covers, weigh boats, and pipette tips, must be disposed of as hazardous chemical waste[2][8].

  • Sharps: Needles and other contaminated sharps must be placed in a designated sharps container.

  • Environmental Precautions: Do not dispose of this compound down the drain or in general trash. Prevent it from entering sewers or waterways due to its high aquatic toxicity[3][4].

  • Follow all local, state, and federal regulations for hazardous waste disposal. Incineration at a licensed facility is often the preferred method for such compounds[10].

Rilpivirine_Handling_Workflow prep 1. Preparation ppe Don Full PPE prep->ppe Start fume_hood Work in Fume Hood ppe->fume_hood weigh 2. Weighing fume_hood->weigh dissolve 3. Dissolution weigh->dissolve experiment 4. Experimental Use dissolve->experiment decontaminate 5. Decontamination experiment->decontaminate disposal 6. Waste Disposal decontaminate->disposal ppe_doff Doff PPE disposal->ppe_doff End of Procedure wash_hands Wash Hands ppe_doff->wash_hands

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.